Lipstatin
Description
Structure
2D Structure
Properties
Molecular Formula |
C29H49NO5 |
|---|---|
Molecular Weight |
491.7 g/mol |
IUPAC Name |
[(2S,4Z,7Z)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]trideca-4,7-dien-2-yl] (2S)-2-formamido-4-methylpentanoate |
InChI |
InChI=1S/C29H49NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h12-13,15-16,22-27H,5-11,14,17-21H2,1-4H3,(H,30,31)/b13-12-,16-15-/t24-,25-,26-,27-/m0/s1 |
InChI Key |
OQMAKWGYQLJJIA-CUOOPAIESA-N |
Isomeric SMILES |
CCCCCC[C@H]1[C@@H](OC1=O)C[C@H](C/C=C\C/C=C\CCCCC)OC(=O)[C@H](CC(C)C)NC=O |
Canonical SMILES |
CCCCCCC1C(OC1=O)CC(CC=CCC=CCCCCC)OC(=O)C(CC(C)C)NC=O |
Synonyms |
lipstatin |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Lipstatin: A Technical Guide to its Discovery, Isolation, and Biosynthesis from Streptomyces toxytricini
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and biosynthesis of Lipstatin, a potent pancreatic lipase inhibitor produced by the bacterium Streptomyces toxytricini. This compound is the precursor to the widely-used anti-obesity drug, Orlistat (also known as Xenical and Alli). This document details the experimental protocols for fermentation, extraction, and purification of this compound, presents quantitative data in a structured format, and visualizes the biosynthetic pathway and experimental workflows.
Discovery and Biological Activity
This compound was first isolated from the fermentation broth of Streptomyces toxytricini and identified as a potent, selective, and irreversible inhibitor of human pancreatic lipase.[1][2] This enzyme is crucial for the digestion of dietary fats. By inhibiting pancreatic lipase, this compound effectively reduces the absorption of fat from the gastrointestinal tract.[2][3][4] The inhibitory activity of this compound is attributed to its β-lactone structure, which covalently binds to the active site of the lipase.[3][5] The IC50 of this compound for pancreatic lipase is approximately 0.14 μM.[2][3][4] Notably, this compound shows little to no inhibitory activity against other digestive enzymes like trypsin and phospholipase A2.[2][3]
Biosynthesis of this compound
The biosynthesis of this compound in S. toxytricini is a complex process involving the condensation of two fatty acid precursors: octanoic acid and 3-hydroxytetradeca-5,8-dienoic acid, both of which are derived from the incomplete β-oxidation of linoleic acid.[1][6][7] A six-gene operon (lst) has been identified as essential for this compound biosynthesis.[1] This operon includes genes encoding for two β-ketoacyl–acyl carrier protein synthase III homologues (lstA, lstB), an acyl-CoA synthetase homologue (lstC), a 3β-hydroxysteroid dehydrogenase, a nonribosomal peptide synthetase (NRPS), and a formyltransferase.[1] The final structure features an N-formyl-l-leucine group esterified to the 5-hydroxy group of the β-lactone moiety.[1][7]
Caption: Hypothetical biosynthetic pathway of this compound.
Fermentation of Streptomyces toxytricini for this compound Production
The production of this compound is typically carried out through submerged fermentation of S. toxytricini. Optimization of fermentation conditions and media composition is critical for enhancing yields.
Culture Media and Conditions
Various media compositions have been reported for the cultivation of S. toxytricini and the production of this compound. A common approach involves a seed culture followed by a production culture.
Table 1: Example Media Composition for this compound Production
| Component | Seed Medium | Production Medium |
| Soy Flour | - | 35.0 g/L |
| Glycerol | - | 22.5 mL/L |
| Soy Oil | - | 25.0 mL/L |
| Soy Lecithin | - | 15.0 g/L |
| Polypropylene Glycol | - | 0.5 g/L |
| L-Leucine | - | 50 mM |
| Yeast Extract | - | 4.0 g/L |
| Calcium Carbonate | - | 2.0 g/L |
| pH | ~7.2 | 6.5 - 7.5 |
| Temperature | 28°C | 28°C |
| Agitation | 220 rpm | 220 rpm |
| Incubation Time | 3 days | 7 - 12 days |
Note: The exact composition and conditions can vary. Precursors like linoleic acid and L-leucine are often fed during fermentation to boost production.[8][9]
Quantitative Data on this compound Production
This compound yields can vary significantly depending on the strain, fermentation conditions, and medium composition. Strain improvement through mutagenesis has been shown to enhance production.
Table 2: Reported this compound Production Yields
| S. toxytricini Strain | Fermentation Scale | Key Optimization | This compound Yield | Reference |
| Wild Type | Shake Flask | - | 1.09 g/L | [10] |
| NTG Mutant (M5) | Shake Flask | NTG Mutagenesis | 2.23 g/L | [10] |
| Wild Type | 5L Bioreactor | Controlled Conditions | 2.4 g/L | [10] |
| NTG Mutant (M5) | 5L Bioreactor | NTG Mutagenesis | 5.35 g/L | [10] |
| zjut011 | Shake Flask | Optimized Precursors & Cations | 4.208 g/mL (crude extract) | [11] |
| NRRL 15443 | - | - | up to 4.2 g/L | [12] |
| CCM 7349 | 40L Fermenter | Precursor Feeding | 3.0 - 3.2 g/kg | [9] |
| Mutant SRN 7 | Submerged Fermentation | Gamma Radiation | 4.58 mg/g | [13] |
| Wild Type | Submerged Fermentation | Precursor & Soy Flour Feeding | 5.886 mg/g | [13] |
| NRRL 15443 | - | Optimized Soya Flour & Oil | 3.290 g/L | [14] |
| CBS 314.55 (S. virginiae) | - | - | >120 mg/L | [15] |
Experimental Protocols
Fermentation Protocol (Shake Flask Level)
-
Inoculum Preparation: Prepare a seed culture by inoculating a suitable seed medium with spores or mycelia of S. toxytricini. Incubate at 28°C with shaking at 220 rpm for 2-3 days.[8]
-
Production Culture: Inoculate the production medium with 10% (v/v) of the seed culture.
-
Incubation: Incubate the production culture at 28°C with shaking at 220 rpm for 7 to 12 days.[14][16]
-
Precursor Feeding (Optional): To enhance production, feed the culture with precursors such as a solution of linoleic acid and L-leucine, starting after the initial growth phase (e.g., after 34 hours).[9] The pH of the L-leucine solution may be adjusted to 11.[9]
-
Monitoring: Monitor the fermentation by measuring parameters such as pH, cell growth (mycelial volume), and this compound concentration at regular intervals.[11][14]
Extraction and Purification of this compound
The following is a general workflow for the extraction and purification of this compound from the fermentation broth.
Caption: General workflow for this compound extraction and purification.
-
Extraction:
-
Drying and Concentration:
-
Purification (Silica Gel Chromatography):
Characterization of this compound
The presence and purity of this compound in the extracts can be determined using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC):
-
System: Agilent 1100 or 1260 Infinity HPLC system.[1]
-
Mobile Phase: A gradient of water (Solvent A) and methanol (Solvent B) is commonly used.[1] An example gradient is:
-
0-10 min: 20% A, 80% B
-
10-11 min: Gradient to 10% A, 90% B
-
11-20 min: 10% A, 90% B
-
20-21 min: Gradient to 100% B
-
21-25 min: 100% B
-
25-26 min: Gradient to 20% A, 80% B
-
26-35 min: 20% A, 80% B
-
-
Flow Rate: 200 µL/min.[1]
-
Detection: UV detection at 210 nm.[1]
-
Under these conditions, this compound typically elutes at around 13.5-16 minutes.[1]
-
-
Thin-Layer Chromatography (TLC):
-
Mass Spectrometry (MS):
This technical guide provides a foundational understanding of the discovery and production of this compound from Streptomyces toxytricini. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development. Further optimization of each step is encouraged to achieve higher yields and purity of this important therapeutic compound.
References
- 1. Operon for Biosynthesis of this compound, the Beta-Lactone Inhibitor of Human Pancreatic Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of pancreatic lipase, produced by Streptomyces toxytricini. I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. This compound, an inhibitor of pancreatic lipase, produced by Streptomyces toxytricini. I. Producing organism, fermentation, isolation and biological activity. | Semantic Scholar [semanticscholar.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. EP1458882A2 - A fermentation process for this compound and method of extracting this compound from a fermentation broth - Google Patents [patents.google.com]
- 9. WO2007078263A2 - The strain streptomyces toxytricini this compound-producing microorganism and preparation of this compound with inscribed strain - Google Patents [patents.google.com]
- 10. Enhanced Production of this compound Through NTG Treatment of Streptomyces toxytricini KD18 at 5 L Bioreactor Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enhanced production of this compound from mutant of Streptomyces toxytricini and fed-batch strategies under submerged fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. EP2141236A1 - Process for production of this compound and microorganisms therefore - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
The Lipstatin Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Core Biosynthetic Machinery and Gene Cluster Organization
Lipstatin, a potent and irreversible inhibitor of pancreatic lipase, stands as a pivotal natural product in the landscape of anti-obesity therapeutics. Its hydrogenated derivative, Orlistat, is an FDA-approved medication for long-term weight management. Understanding the intricate biosynthetic pathway and the genetic architecture that governs its production in Streptomyces toxytricini is paramount for researchers, scientists, and drug development professionals seeking to harness and engineer this valuable metabolic route. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, an analysis of its gene cluster, detailed experimental protocols, and quantitative data presented for comparative analysis.
The this compound Biosynthetic Pathway: A Step-by-Step Elucidation
The biosynthesis of this compound is a fascinating example of microbial secondary metabolism, combining elements of fatty acid metabolism and non-ribosomal peptide synthesis. The molecule itself is comprised of a β-lactone ring with two alkyl chains and an N-formyl-L-leucine side chain attached via an ester linkage.[1] The carbon skeleton of this compound is assembled through a Claisen condensation of two fatty acid precursors: octanoic acid and 3-hydroxytetradeca-5,8-dienoic acid, which are both derived from the incomplete β-oxidation of linoleic acid.[2][3]
The key steps in the pathway are as follows:
-
Precursor Activation: Linoleic acid and octanoic acid serve as the primary precursors. Linoleic acid undergoes two rounds of β-oxidation to yield 3-hydroxytetradeca-5,8-dienoyl-CoA.[1] Octanoic acid is activated to octanoyl-CoA by an acyl-CoA synthetase.[1]
-
Chain Elongation and Claisen Condensation: Octanoyl-CoA is carboxylated to form hexylmalonyl-ACP.[1][3] Subsequently, a Claisen condensation occurs between hexylmalonyl-ACP and 3-hydroxytetradeca-5,8-dienoyl-CoA, catalyzed by β-ketoacyl-acyl carrier protein synthase III homologues, to form the 22-carbon backbone of this compound.[1][2]
-
Modification and Tailoring: The N-formyl-L-leucine side chain is synthesized from L-leucine. L-leucine is activated and its α-amine group is formylated.[1] This side chain is then attached to the 5-hydroxyl group of the this compound backbone.[1]
-
β-Lactone Ring Formation: The characteristic β-lactone ring is formed through the reduction of a 3-keto group, followed by a spontaneous nucleophilic attack of the 3-hydroxyl group on the carbonyl of the ACP-tethered acyl intermediate.[1][4]
Below is a diagram illustrating the core biosynthetic pathway of this compound.
Caption: The this compound biosynthesis pathway in S. toxytricini.
The this compound Biosynthetic Gene Cluster (lst)
The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated as the lst operon.[2] This operon contains six key genes (lstA through lstF) that encode the enzymes responsible for the entire pathway.[2][5] A summary of the genes and their putative functions is provided in the table below.
| Gene | Encoded Protein Homologue | Putative Function in this compound Biosynthesis |
| lstA | β-ketoacyl-acyl carrier protein synthase III (FabH) | Involved in the Claisen condensation to form the fatty acid backbone.[2][6] |
| lstB | β-ketoacyl-acyl carrier protein synthase III (FabH) | Works in conjunction with LstA in the Claisen condensation.[2][6] |
| lstC | Acyl-CoA synthetase | Activates octanoic acid to octanoyl-CoA.[2][6] |
| lstD | 3β-hydroxysteroid dehydrogenase | Reduction of the β-keto group, facilitating β-lactone ring formation.[2][6] |
| lstE | Non-ribosomal peptide synthetase (NRPS) | Activates and incorporates L-leucine.[2][6] |
| lstF | Formyltransferase | Formylates the L-leucine residue.[2][6] |
The organization of the lst gene cluster is compact, with the six genes arranged in a contiguous manner, suggesting a coordinated regulation of their expression.[5] This operon structure is a common feature of secondary metabolite biosynthetic pathways in actinomycetes.
Quantitative Data on this compound Production and Activity
The following table summarizes key quantitative data related to this compound.
| Parameter | Value | Organism/System | Reference |
| IC50 for Pancreatic Lipase | 0.14 µM | Human Pancreatic Lipase | [7] |
| This compound Production (Wild-Type) | 1.09 g/L | S. toxytricini | [4] |
| This compound Production (Mutant M5) | 5.35 g/L | S. toxytricini (NTG mutant) | [4] |
| Optimized this compound Production | 4.208 g/mL | S. toxytricini zjut011 (shake flask) | [3] |
Experimental Protocols
This section details the methodologies for key experiments used in the study of this compound biosynthesis.
Gene Disruption and Complementation
Gene disruption studies are crucial for elucidating the function of individual genes within the lst cluster.
Workflow for Gene Disruption:
Caption: Workflow for gene disruption experiments.
Protocol:
-
Vector Construction: A gene disruption vector is constructed, typically containing a selectable marker (e.g., an apramycin resistance gene) flanked by homologous regions of the target gene.
-
Transformation: The constructed vector is introduced into S. toxytricini protoplasts via polyethylene glycol-mediated transformation.
-
Selection and Screening: Transformants are selected on media containing the appropriate antibiotic. Colonies are then screened for the desired double-crossover homologous recombination event, which results in the replacement of the target gene with the resistance cassette.
-
Confirmation: Gene disruption is confirmed by PCR analysis using primers flanking the target gene and by Southern blot hybridization.
-
Metabolite Analysis: The fermentation broth of the mutant strain is extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the effect of the gene knockout on this compound production and to identify any accumulated intermediates.[2] For complementation, the wild-type gene is cloned into an integrative vector and introduced into the mutant strain.
Heterologous Expression of the lst Gene Cluster
Heterologous expression allows for the production of this compound in a host organism that is easier to manipulate genetically and cultivate.
Protocol:
-
Cosmid Library Construction: A cosmid library of S. toxytricini genomic DNA is constructed in a suitable vector.
-
Screening and Identification: The library is screened to identify cosmids containing the entire lst gene cluster.
-
Host Transformation: The identified cosmid is introduced into a heterologous host, such as Streptomyces lividans, via conjugation or transformation.[2]
-
Fermentation and Analysis: The recombinant host is fermented under appropriate conditions, and the culture broth is analyzed for the production of this compound using HPLC and LC-MS.[2][6]
Analysis of this compound and its Metabolites by HPLC
HPLC is a standard technique for the detection and quantification of this compound.
Protocol:
-
Sample Preparation: The fermentation broth is extracted with an organic solvent mixture (e.g., acetone-hexane). The organic phase is collected, dried, and concentrated.[2]
-
HPLC Conditions: The crude extract is dissolved in methanol and injected onto a C18 reversed-phase column.[8] A typical mobile phase consists of a gradient of acetonitrile and 0.1% phosphoric acid.[8]
-
Detection: this compound is detected by its UV absorbance, typically at 210 nm.[6] The retention time of the peak corresponding to this compound is compared to that of a pure standard.[6]
Conclusion
The elucidation of the this compound biosynthesis pathway and the characterization of the lst gene cluster have provided a solid foundation for the metabolic engineering of Streptomyces toxytricini to improve this compound yields. The detailed experimental protocols outlined in this guide serve as a practical resource for researchers aiming to further investigate this important biosynthetic pathway. A thorough understanding of the enzymatic steps and their genetic underpinnings is crucial for developing novel strategies for the production of this compound and its derivatives, ultimately contributing to the development of new anti-obesity therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Operon for Biosynthesis of this compound, the Beta-Lactone Inhibitor of Human Pancreatic Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound, an inhibitor of pancreatic lipase, produced by Streptomyces toxytricini. I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hrcak.srce.hr [hrcak.srce.hr]
Mechanism of Action of Lipstatin on Pancreatic Lipase: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Lipstatin, a natural product isolated from Streptomyces toxytricini, is a potent and selective inhibitor of pancreatic lipase, the primary enzyme responsible for the digestion of dietary triglycerides. Its mechanism of action involves the irreversible, covalent modification of the enzyme's active site, a process that has been foundational for the development of anti-obesity therapeutics such as Orlistat (tetrahydrothis compound), the hydrogenated derivative of this compound. This technical guide provides an in-depth examination of the molecular interactions, kinetics, and structural basis of pancreatic lipase inhibition by this compound. It includes a summary of key quantitative data, detailed experimental protocols for assessing lipase inhibition, and visualizations of the underlying biochemical processes to support further research and drug development in this area.
Introduction
Pancreatic lipase (triacylglycerol acylhydrolase, EC 3.1.1.3) is a critical enzyme secreted by the pancreas into the duodenum. It catalyzes the hydrolysis of dietary triglycerides into monoacylglycerides and free fatty acids, which are then absorbed by the small intestine. Inhibition of pancreatic lipase presents a viable therapeutic strategy for managing obesity by reducing the absorption of dietary fats.
This compound was identified as a powerful, irreversible inhibitor of pancreatic lipase. It is a complex natural product featuring a reactive β-lactone ring, which is the key to its inhibitory activity. The elucidation of this compound's mechanism has not only provided a deep understanding of lipase catalysis but also paved the way for the design of Orlistat (Xenical®, Alli®), the only FDA-approved pancreatic lipase inhibitor for long-term obesity treatment. This document details the precise mechanism through which this compound inactivates pancreatic lipase.
The Molecular Mechanism of Inhibition
The inhibition of pancreatic lipase by this compound is a highly specific process that results in the formation of a stable, covalent bond, thereby rendering the enzyme catalytically inactive.
The Active Site of Pancreatic Lipase
Pancreatic lipase belongs to the serine hydrolase superfamily. Its catalytic activity relies on a canonical catalytic triad located within the active site, consisting of Serine-152 (Ser152), Histidine-263 (His263), and Aspartate-176 (Asp176). In the catalytic cycle, Ser152 acts as the primary nucleophile, attacking the carbonyl carbon of the triglyceride substrate.
Covalent Bond Formation
The inhibitory action of this compound is predicated on its β-lactone moiety, a four-membered ring that is sterically strained and electrophilic. The inhibition process is a time-dependent, progressive inactivation involving a 1:1 stoichiometric reaction between the inhibitor and the enzyme.
The mechanism proceeds as follows:
-
Binding: this compound enters the active site of pancreatic lipase.
-
Nucleophilic Attack: The hydroxyl group of the active site Ser152 performs a nucleophilic attack on the carbonyl carbon of this compound's β-lactone ring.
-
Ring Opening: This attack leads to the opening of the strained β-lactone ring.
-
Covalent Adduct Formation: A stable, covalent ester bond is formed between Ser152 and the opened this compound molecule. This creates a long-lived acyl-enzyme complex that is sterically hindered, preventing the final deacylation step (hydrolysis) that would regenerate the free enzyme. The enzyme is thus irreversibly inactivated.
The intact β-lactone ring is essential for this activity; cleavage of the ring results in a complete loss of inhibitory function.
Unveiling Lipstatin: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure and properties of lipstatin, a potent inhibitor of pancreatic lipase. The document details the experimental methodologies employed in the elucidation of its structure and explores its biological mechanism of action. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, key processes and structures are visualized through detailed diagrams.
Chemical Identity and Physicochemical Properties
This compound, a natural product first isolated from the actinobacterium Streptomyces toxytricini, is a complex biomolecule with a unique structural architecture that underpins its biological activity.[1][2] Its chemical identity and physicochemical properties are summarized in the tables below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | [(2S,4Z,7Z)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]trideca-4,7-dien-2-yl] (2S)-2-formamido-4-methylpentanoate[3] |
| CAS Number | 96829-59-3[1] |
| Molecular Formula | C29H49NO5[3] |
| Synonyms | (-)-Lipstatin, N-Formyl-L-leucine (1S,3Z,6Z)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]-3,6-dodecadien-1-yl ester[4][5] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 491.713 g·mol−1[1] |
| Appearance | Colorless to Yellow Thick Oil |
| Boiling Point | 627.4 °C at 760 mmHg |
| Density | 0.993 g/cm³ |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Ethanol, Methanol, and N,N-Dimethylformamide (DMF). Limited solubility in hexane and water. |
Note on Melting Point: A specific melting point for this compound is not consistently reported in the scientific literature. This is likely attributable to its oily physical state at ambient temperatures and potential for thermal decomposition upon heating, a common characteristic of complex, biologically active lipids. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be required to definitively characterize its thermal behavior, including any phase transitions or decomposition temperatures.[6][7][8]
Elucidation of the Chemical Structure
The intricate chemical structure of this compound was determined through a combination of advanced spectroscopic and chemical methods.[9] The key experimental techniques employed were Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocols
This compound is produced by fermentation of Streptomyces toxytricini. The typical isolation and purification protocol involves the following steps:
-
Fermentation: Culturing of S. toxytricini in a suitable nutrient medium to induce the production of this compound.[2]
-
Extraction: The fermentation broth is extracted with an organic solvent, such as a mixture of acetone and hexane, to separate the lipophilic compounds, including this compound, from the aqueous phase.[10]
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude oily residue.[10]
-
Chromatographic Purification: The crude extract is subjected to column chromatography, typically using a silica gel stationary phase and a gradient of organic solvents, to isolate pure this compound. High-Performance Liquid Chromatography (HPLC) is often used for final purification and analysis.[10]
NMR spectroscopy was instrumental in determining the carbon-hydrogen framework and the stereochemistry of this compound.
-
Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl3) or methanol-d4 (CD3OD).
-
Data Acquisition: A suite of NMR experiments are performed, including:
-
¹H NMR: To identify the different types of protons and their chemical environments.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
Correlation Spectroscopy (COSY): To establish proton-proton coupling networks and identify adjacent protons.
-
Total Correlation Spectroscopy (TOCSY): To identify all protons within a spin system.
-
Heteronuclear Single Quantum Coherence (HSQC): To correlate protons with their directly attached carbon atoms.
-
Heteronuclear Multiple Bond Correlation (HMBC): To identify long-range correlations between protons and carbons, which helps in connecting different fragments of the molecule.
-
Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE): To establish direct carbon-carbon bonds.
-
-
Data Analysis: The spectral data from these experiments are pieced together to construct the complete chemical structure of this compound, including the confirmation of its β-lactone ring, the N-formyl-L-leucine side chain, and the long unsaturated fatty acid chain.[9]
Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound, and to confirm its structure through fragmentation analysis.
-
Sample Introduction: The purified this compound sample is introduced into the mass spectrometer, typically via an HPLC system (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common technique used to gently ionize the this compound molecule without causing significant fragmentation.
-
Mass Analysis:
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula (C29H49NO5).
-
Tandem Mass Spectrometry (MS/MS): The ionized this compound molecule is fragmented, and the masses of the fragments are analyzed. This fragmentation pattern provides valuable information about the different structural components of the molecule, confirming the presence of the N-formyl-L-leucine moiety and the fatty acid chain.
-
Visualizing the Core Structures and Processes
The following diagrams, generated using the DOT language, illustrate the chemical structure of this compound, the workflow for its structure elucidation, and its mechanism of action.
Caption: Chemical structure of this compound highlighting its key functional moieties.
Caption: Experimental workflow for the elucidation of this compound's chemical structure.
Caption: Signaling pathway of this compound's inhibitory action on pancreatic lipase.
Biosynthesis and Mechanism of Action
Biosynthesis of this compound
This compound is biosynthesized in Streptomyces toxytricini through a pathway that involves the condensation of fatty acid precursors. The backbone of this compound is formed via a Claisen condensation of two fatty acid units: octanoic acid and tetradeca-5,8-dienoic acid.[11] The N-formyl-L-leucine side chain is subsequently attached to this backbone.
Mechanism of Action: Pancreatic Lipase Inhibition
This compound is a potent and irreversible inhibitor of pancreatic lipase, a key enzyme in the digestion of dietary fats.[2][12] Its mechanism of action involves the following key steps:
-
Binding to Pancreatic Lipase: this compound binds to the active site of pancreatic lipase.
-
Covalent Modification: The strained β-lactone ring of this compound is highly reactive. It undergoes nucleophilic attack by the serine residue in the active site of the lipase.
-
Irreversible Inhibition: This reaction results in the formation of a stable, covalent bond between this compound and the lipase, leading to the opening of the β-lactone ring. This covalent modification permanently inactivates the enzyme.
-
Inhibition of Fat Digestion: The inactivated pancreatic lipase is unable to hydrolyze dietary triglycerides into absorbable free fatty acids and monoglycerides. This leads to a reduction in the absorption of dietary fat.[12]
The specificity of this compound for pancreatic lipase, with minimal inhibition of other digestive enzymes, makes it a valuable molecule in the study of metabolic diseases and the development of anti-obesity therapeutics.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, an inhibitor of pancreatic lipase, produced by Streptomyces toxytricini. I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C29H49NO5 | CID 9805651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (-)-Lipstatin | CAS#:96829-59-3 | Chemsrc [chemsrc.com]
- 5. 96829-59-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Investigation of phase transitions of lipids and lipid mixtures by sensitivity differential scanning calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Scanning Calorimetry (DSC): a tool to study the thermal behavior of lipid bilayers and liposomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, an inhibitor of pancreatic lipase, produced by Streptomyces toxytricini. II. Chemistry and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Operon for Biosynthesis of this compound, the Beta-Lactone Inhibitor of Human Pancreatic Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Current trends and future prospects of this compound: a lipase inhibitor and pro-drug for obesity - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Conversion of Lipstatin to Orlistat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a widely recognized therapeutic agent for the management of obesity. Marketed under trade names such as Xenical and Alli, Orlistat's mechanism of action involves the reduction of dietary fat absorption by forming a covalent bond with the active site of lipases. This comprehensive technical guide details the synthesis of Orlistat from its natural precursor, Lipstatin.
This compound, a natural product isolated from the bacterium Streptomyces toxytricini, serves as the starting material for the semi-synthesis of Orlistat. The chemical transformation is a targeted catalytic hydrogenation that saturates the two double bonds present in one of the alkyl side chains of the this compound molecule, converting it to Tetrahydrothis compound, the chemical name for Orlistat. This guide provides an in-depth overview of the synthesis, including detailed experimental protocols, quantitative data, and visualizations of the key processes involved.
Synthesis of Orlistat from this compound: An Overview
The core of the synthesis is the catalytic hydrogenation of this compound. This process involves the addition of hydrogen across the carbon-carbon double bonds in the side chain of the this compound molecule in the presence of a metal catalyst.
Chemical Transformation:
This compound (C₂₉H₄₉NO₅) + 2H₂ --(Catalyst)--> Orlistat (C₂₉H₅₃NO₅)
The reaction specifically targets the two double bonds in the C₁₃ side chain of the β-lactone ring structure of this compound. The β-lactone ring itself and the N-formyl-L-leucine ester group remain intact during this transformation.
Quantitative Data
The efficiency of the conversion of this compound to Orlistat is a critical factor in the manufacturing process. The following table summarizes key quantitative data gathered from various sources regarding this synthesis.
| Parameter | Value | Source(s) |
| Catalyst | Palladium on Carbon (Pd/C) | |
| Catalyst Loading | 5% - 10% w/w | |
| Solvent | Ethanol, Methanol, Hexane | |
| Temperature | 10°C to 40°C | |
| Hydrogen Pressure | 2.5 to 5 bar | |
| Reaction Time | 1.5 to several hours | |
| Yield | ~90% (from this compound) | |
| Purity (after recrystallization) | >99% |
Experimental Protocols
The following sections provide a detailed methodology for the key experiments in the synthesis of Orlistat from this compound, compiled from established literature and patent information.
Catalytic Hydrogenation of this compound
This protocol describes the core synthetic step for the conversion of this compound to Orlistat.
Materials:
-
This compound
-
Palladium on Carbon (5% or 10% Pd/C)
-
Ethanol (or Methanol)
-
Hydrogen gas (high purity)
-
Nitrogen gas (for inerting)
-
Filter aid (e.g., Celite)
Equipment:
-
Hydrogenation reactor (autoclave) equipped with a stirrer, temperature control, and pressure gauge
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactor Preparation: The hydrogenation reactor is charged with this compound and ethanol (or methanol). The amount of solvent should be sufficient to dissolve the this compound and create a slurry with the catalyst.
-
Catalyst Addition: The Palladium on Carbon catalyst is carefully added to the reactor. The loading is typically between 5% and 10% by weight relative to the this compound.
-
Inerting: The reactor is sealed and the atmosphere is purged with nitrogen gas to remove any oxygen.
-
Hydrogenation: The reactor is then pressurized with hydrogen gas to the desired pressure (typically 2.5 to 5 bar). The reaction mixture is stirred vigorously and the temperature is maintained between 10°C and 40°C.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material (this compound).
-
Work-up: Once the reaction is complete, the hydrogen pressure is released, and the reactor is purged with nitrogen. The reaction mixture is filtered through a pad of filter aid to remove the catalyst. The filter cake is washed with additional solvent to ensure complete recovery of the product.
-
Solvent Removal: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield crude Orlistat.
Purification of Orlistat by Recrystallization
This protocol outlines the purification of crude Orlistat to achieve the high purity required for pharmaceutical applications.
Materials:
-
Crude Orlistat
-
n-Hexane (or other aliphatic hydrocarbons like heptane)
Equipment:
-
Crystallization vessel with a stirrer and temperature control
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolution: The crude Orlistat is dissolved in a minimal amount of hot n-hexane.
-
Crystallization: The solution is slowly cooled to induce crystallization. The cooling rate can be controlled to influence crystal size and purity. The crystallization may be performed at a temperature from about 0°C to 25°C.
-
Isolation: The crystallized Orlistat is collected by filtration.
-
Washing: The crystals are washed with a small amount of cold n-hexane to remove any remaining impurities.
-
Drying: The purified Orlistat crystals are dried under vacuum at a temperature of 30-35°C to remove any residual solvent. The purity of the final product can be assessed by HPLC, and its identity confirmed by spectroscopic methods such as NMR, IR, and Mass Spectrometry.
Visualizations
The following diagrams illustrate the key chemical and mechanistic aspects of Orlistat synthesis and its mode of action.
Conclusion
The conversion of this compound to Orlistat via catalytic hydrogenation is a well-established and efficient semi-synthetic process. This technical guide has provided a comprehensive overview of this transformation, including detailed experimental protocols, quantitative data, and visual representations of the synthesis and mechanism of action. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals working with Orlistat and related compounds. The high yield and purity achievable through this process underscore its industrial viability for the large-scale production of this important anti-obesity therapeutic.
Methodological & Application
Application Notes and Protocols for In Vitro Quantification of Lipstatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipstatin is a potent, irreversible inhibitor of pancreatic lipase, the primary enzyme responsible for the digestion of dietary fats.[1][2] Isolated from Streptomyces toxytricini, it serves as the precursor for the anti-obesity drug Orlistat.[2][3] Accurate in vitro quantification of this compound is crucial for various research and development activities, including fermentation process optimization, drug formulation studies, and the screening of potential lipase inhibitors. These application notes provide detailed protocols for the primary analytical techniques used to quantify this compound and assess its biological activity.
Analytical Techniques for this compound Quantification
The principal methods for the in vitro quantification of this compound fall into two main categories: chromatographic techniques for direct measurement and enzymatic assays to determine its inhibitory activity.
-
High-Performance Liquid Chromatography (HPLC): A robust and widely used method for the separation and quantification of this compound in various matrices, including fermentation broths.[4][5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and selectivity compared to HPLC, making it suitable for the detection and quantification of this compound and its analogues, especially at low concentrations.[7][8]
-
Enzymatic Assays: These methods indirectly quantify this compound by measuring its inhibitory effect on pancreatic lipase activity. They are essential for determining the biological potency (e.g., IC50 value) of this compound.[1][9][10]
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis of this compound using various in vitro methods.
Table 1: HPLC and LC-MS/MS Parameters for this compound Quantification
| Parameter | HPLC Method 1[4] | HPLC Method 2[6] | LC-MS/MS Method[8] |
| Column | Reversed-Phase C18 (5 µm) | Octadecyl silane C18 (150x3.9 mm, 5 µm) | C18 (150x2 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid (80:20 v/v) | Acetonitrile: 0.1% Orthophosphoric Acid (90:10 v/v) | Acetonitrile and 0.1% Phosphoric Acid |
| Flow Rate | Not Specified | 1.0 mL/min | 0.250 mL/min |
| Detection | UV at 205 nm | UV at 205 nm | Mass Spectrometry (ESI+) |
| Temperature | Not Specified | Not Specified | 45 °C |
Table 2: Pancreatic Lipase Inhibition by this compound
| Parameter | Value | Reference |
| IC50 | 0.14 µM | [1][9][10] |
| Inhibition Type | Irreversible | [1][2] |
| Mechanism | Covalent bonding to the active site serine of lipase | [2][11] |
Experimental Protocols
Protocol 1: Quantification of this compound in Fermentation Broth by HPLC
This protocol is adapted from methods described for the analysis of this compound from Streptomyces toxytricini fermentation.[3][4]
1. Sample Preparation (Extraction from Fermentation Broth)
-
Collect 50 mL of fermentation broth.
-
Extract the broth four times with 150 mL of an acetone-hexane mixture (3:2, v/v).[3]
-
Combine the organic phases.
-
Dry the combined organic phase with anhydrous sodium sulfate.
-
Concentrate the extract by evaporation to yield an oily residue (approximately 1 mL).[3]
-
Dissolve 100 µL of the crude extract in 1 mL of methanol.
-
Centrifuge at 12,000 rpm for 5 minutes to remove any particulates.[3]
-
The supernatant is ready for HPLC analysis.
2. HPLC Analysis
-
Instrument: HPLC system with a UV detector.
-
Column: Reversed-Phase C18, 5 µm particle size.[4]
-
Mobile Phase: Prepare a mixture of acetonitrile and 0.1% phosphoric acid in a volume-to-volume ratio of 80:20.[4]
-
Injection Volume: 20 µL.
-
Detection: Monitor the absorbance at 205 nm.[4]
-
Quantification: Prepare a standard curve using this compound standards of known concentrations. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
Protocol 2: In Vitro Pancreatic Lipase Inhibition Assay (Colorimetric)
This protocol is a generalized method based on the use of a chromogenic substrate to measure lipase activity.[12][13][14]
1. Reagent Preparation
-
Enzyme Solution: Prepare a stock solution of porcine pancreatic lipase (PPL) in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.2).[12]
-
Substrate Solution: Prepare a stock solution of a chromogenic substrate, such as p-nitrophenyl butyrate (PNPB), in acetonitrile or isopropanol.[12][14]
-
This compound Solutions: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO) to determine the IC50 value.
-
Positive Control: Orlistat can be used as a positive control.[12]
2. Assay Procedure
-
In a 96-well plate, add a small volume of the this compound solution (or positive control/solvent for control wells).
-
Add the porcine pancreatic lipase solution to each well and pre-incubate for a defined period (e.g., 15-60 minutes) at 37°C.[12]
-
Initiate the reaction by adding the PNPB substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance at a wavelength appropriate for the chromogenic product (e.g., 405-412 nm for p-nitrophenol).[12]
-
Record the absorbance at regular intervals to determine the reaction rate.
3. Data Analysis
-
Calculate the percentage of lipase inhibition for each this compound concentration using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the lipase activity, from the dose-response curve.
Visualizations
Caption: Mechanism of Pancreatic Lipase Inhibition by this compound.
Caption: General Experimental Workflow for this compound Quantification.
References
- 1. This compound, an inhibitor of pancreatic lipase, produced by Streptomyces toxytricini. I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current trends and future prospects of this compound: a lipase inhibitor and pro-drug for obesity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Operon for Biosynthesis of this compound, the Beta-Lactone Inhibitor of Human Pancreatic Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6844174B2 - Fermentation process for this compound and method of extracting this compound from a fermentation broth - Google Patents [patents.google.com]
- 5. EP1458882A2 - A fermentation process for this compound and method of extracting this compound from a fermentation broth - Google Patents [patents.google.com]
- 6. Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source orlistat capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. This compound, an inhibitor of pancreatic lipase, produced by Streptomyces toxytricini. I. Producing organism, fermentation, isolation and biological activity. | Semantic Scholar [semanticscholar.org]
- 11. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes: Lipstatin as a Research Tool in Lipid Metabolism
Introduction
Lipstatin is a natural compound isolated from the actinobacterium Streptomyces toxytricini.[1][2] It is a potent and irreversible inhibitor of pancreatic lipase, the primary enzyme responsible for the digestion of dietary triglycerides in the small intestine.[1][3] Structurally, this compound features a β-lactone ring that covalently binds to the active site serine of pancreatic lipase, rendering the enzyme inactive.[2][4] This specific mechanism of action makes this compound and its saturated derivative, Orlistat, invaluable tools for researchers studying the pathways of lipid digestion, absorption, and their subsequent impact on systemic metabolism.[2][5]
Key Applications
-
In Vitro Characterization of Lipase Inhibitors: this compound serves as a benchmark positive control in assays designed to screen for and characterize new pancreatic lipase inhibitors from natural or synthetic sources. Its well-defined IC50 allows for the comparative assessment of novel compounds.[1][2]
-
Studying Dietary Fat Absorption: By selectively blocking the hydrolysis of triglycerides, this compound allows researchers to investigate the physiological consequences of reduced fat absorption. This is critical for understanding the direct link between dietary fat intake and metabolic conditions such as obesity, dyslipidemia, and non-alcoholic fatty liver disease.[6]
-
Differentiating Lipid Absorption Pathways: In experimental models, this compound can be used to distinguish between the absorption of triglycerides and free fatty acids. Studies have shown that while this compound inhibits the absorption of triglycerides (like triolein), the absorption of free fatty acids (like oleic acid) remains unaffected, providing a method to probe these distinct metabolic routes.[1]
-
Investigating Downstream Metabolic Signaling: The reduction in absorbed fatty acids and monoglycerides due to lipase inhibition creates a state of altered energy balance. This allows for the study of downstream signaling pathways that respond to nutrient availability, such as the AMP-activated protein kinase (AMPK) and sterol regulatory element-binding protein (SREBP) pathways, which are central regulators of cellular energy homeostasis and lipogenesis.[7][8]
Quantitative Data
The efficacy of this compound and its derivative Orlistat has been quantified in numerous in vitro and in vivo studies.
Table 1: Inhibitory Activity of this compound and its Derivative
| Compound | Target Enzyme | Assay System | IC50 / Effect | Reference |
|---|---|---|---|---|
| This compound | Pancreatic Lipase | In Vitro | 0.14 µM | [1][2] |
| Orlistat | Gastric & Pancreatic Lipase | In Vitro | Potent, irreversible inhibition | [2] |
| Orlistat (10⁻⁴ M) | Triolein Absorption | Rat Model | ~70% reduction vs. control | [9] |
| Orlistat | Dietary Fat Absorption | Human Studies | Up to 30% reduction |[10] |
Table 2: Effects of Orlistat on Body Weight and Plasma Lipids (from Meta-Analysis of Human Trials)
| Parameter | Weighted Mean Difference | p-value | Reference |
|---|---|---|---|
| Body Weight | -2.12 kg | <0.001 | [5] |
| Total Cholesterol | -0.30 mmol/L | <0.001 | [5] |
| LDL Cholesterol | -0.27 mmol/L | <0.001 | [5] |
| HDL Cholesterol | -0.034 mmol/L | <0.001 | [5] |
| Triglycerides | -0.09 mmol/L | <0.001 |[5] |
Diagrams and Visualizations
Mechanism of Action
Caption: Mechanism of this compound's inhibition of pancreatic lipase in the intestinal lumen.
Potential Downstream Signaling
Caption: Potential downstream metabolic signaling pathways affected by lipase inhibition.
Experimental Protocols
Protocol 1: In Vitro Pancreatic Lipase Inhibition Assay
This protocol describes a colorimetric method to determine the inhibitory effect of a compound on porcine pancreatic lipase (PPL) activity using p-nitrophenyl palmitate (pNPP) as a substrate.
Workflow Diagram
Caption: Experimental workflow for the in vitro pancreatic lipase inhibition assay.
Materials & Reagents:
-
Porcine Pancreatic Lipase (PPL) (e.g., Sigma, L3126)
-
p-Nitrophenyl Palmitate (pNPP)
-
This compound (or Orlistat) as a positive control
-
Test compound
-
Reaction Buffer: 50 mM Sodium Phosphate, pH 8.0, containing 5 mM sodium deoxycholate and 10% isopropanol.[3]
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottomed microplate
-
Microplate spectrophotometer capable of kinetic readings at 410 nm and temperature control at 37°C.[3]
Procedure:
-
Reagent Preparation:
-
Prepare PPL stock solution (e.g., 1 mg/mL) in reaction buffer. Centrifuge to remove insolubles and use the supernatant.[3] Prepare fresh before use.
-
Prepare pNPP substrate stock solution in isopropanol.
-
Prepare a stock solution of this compound (e.g., 1 mM) in DMSO. Create a serial dilution in DMSO to determine the IC50.
-
Prepare stock solutions of test compounds in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
For each reaction, add the components in the following order (example volumes for a 200 µL final volume):
-
150 µL of Reaction Buffer.
-
20 µL of PPL solution.
-
10 µL of this compound, test compound, or DMSO (for vehicle control).
-
-
Include a "blank" for each condition containing buffer and substrate but no enzyme.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[11]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the pNPP solution to each well.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the increase in absorbance at 410 nm every minute for 15-30 minutes. The yellow product, p-nitrophenol, indicates enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Subtract the rate of the blank from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Assessment of Intestinal Fat Absorption in a Rodent Model
This protocol outlines a method to study the effect of this compound (or Orlistat) on dietary fat absorption in mice fed a high-fat diet (HFD).
Workflow Diagram
Caption: Logical flow for an in vivo study of intestinal fat absorption using Orlistat.
Materials & Animals:
-
Standard chow diet and High-Fat Diet (HFD, e.g., 60% kcal from fat).[12][13]
-
Orlistat
-
Vehicle for oral gavage (e.g., normal saline or 0.5% carboxymethylcellulose).
-
Equipment for oral gavage, blood collection (e.g., cardiac puncture), and fecal sample collection.
-
Kits for measuring plasma total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Equipment for fecal fat extraction (e.g., Soxhlet apparatus).
Procedure:
-
Acclimatization and Obesity Induction:
-
Acclimatize mice for 1 week with free access to standard chow and water.
-
Switch mice to an HFD to induce an obese phenotype. Monitor body weight weekly. An obesity model is typically established in 8-12 weeks.[12]
-
-
Grouping and Treatment:
-
Once mice are obese, randomize them into at least two groups (n=8-10 per group):
-
Continue HFD for all groups throughout the treatment period (e.g., 4-8 weeks).
-
-
Monitoring:
-
Record body weight and food intake 2-3 times per week.
-
-
Fecal Fat Analysis (Optional but Recommended):
-
Towards the end of the study, collect feces from each mouse over a 72-hour period.
-
Dry the fecal samples, record the dry weight, and perform a total lipid extraction (e.g., using a Soxhlet extractor with an ether/petroleum solvent).
-
The difference in fecal fat content between the control and Orlistat groups provides a direct measure of fat malabsorption.
-
-
Terminal Sample Collection:
-
At the end of the treatment period, fast the mice overnight (approx. 12 hours).
-
Collect blood via a terminal procedure like cardiac puncture into EDTA-coated tubes.
-
Centrifuge the blood to separate plasma and store at -80°C until analysis.
-
-
Data Analysis:
-
Analyze plasma for total cholesterol, LDL-C, HDL-C, and triglycerides using commercial assay kits.
-
Compare the body weight change, plasma lipid profiles, and fecal fat content between the control and Orlistat-treated groups using appropriate statistical tests (e.g., Student's t-test or ANOVA). A significant increase in fecal fat and improvements in body weight and plasma lipids in the Orlistat group would demonstrate its efficacy in blocking fat absorption.[5][6]
-
References
- 1. This compound, an inhibitor of pancreatic lipase, produced by Streptomyces toxytricini. I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Pancreatic Lipase Inhibition Assay | Nawah Scientific [nawah-scientific.com]
- 5. Effect of orlistat on plasma lipids and body weight: A systematic review and meta-analysis of 33 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orlistat ameliorates lipid dysmetabolism in high-fat diet-induced mice via gut microbiota modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMPK Phosphorylates and Inhibits SREBP Activity to Attenuate Hepatic Steatosis and Atherosclerosis in Diet-induced Insulin Resistant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the AMPK/SREBP-1 pathway in the development of orotic acid-induced fatty liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of tetrahydrothis compound, a lipase inhibitor, on absorption of fat from the intestine of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Effect of Orlistat on Sterol Metabolism in Obese Patients [frontiersin.org]
- 11. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Evaluation of gut microbiota alterations following orlistat administration in obese mice [frontiersin.org]
- 13. Evaluation of gut microbiota alterations following orlistat administration in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Lipstatin Cytotoxicity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipstatin is a natural product isolated from Streptomyces toxytricini and is a potent, irreversible inhibitor of pancreatic lipase. Its hydrogenated derivative, Orlistat, is an FDA-approved anti-obesity drug. Recent studies have highlighted the potential anti-cancer properties of lipase inhibitors, including their ability to induce cytotoxic effects in various cancer cell lines. These application notes provide detailed protocols for assessing the cytotoxicity of this compound using common cell-based assays, enabling researchers to evaluate its therapeutic potential. The described methods include the MTT assay for cell viability, the LDH assay for membrane integrity, and an apoptosis assay using Annexin V/PI staining to elucidate the mechanism of cell death.
Data Presentation: Cytotoxicity of Lipase Inhibitors and Statins
Table 1: IC50 Values of Orlistat in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |
| PANC-1 | Pancreatic Cancer | Not specified, but significant reduction in proliferation | Not specified | Not specified |
| SKOV3 | Ovarian Cancer | Not specified, but induced apoptosis | 48 | MTT & TUNEL |
| A2780 | Ovarian Cancer | Not specified, but induced apoptosis | 48 | MTT & TUNEL |
| DU145 | Prostate Cancer | Not specified, but induced apoptosis | Not specified | Not specified |
| PC3 | Prostate Cancer | Not specified, but induced apoptosis | Not specified | Not specified |
| LNCaP | Prostate Cancer | Not specified, but induced apoptosis | Not specified | Not specified |
| HT29 | Colorectal Cancer | ~4.09 (for a derivative) | Not specified | Not specified |
| SW620 | Colorectal Cancer | ~0.42 - 3.2 (for derivatives) | Not specified | Not specified |
| CACO2 | Colorectal Cancer | ~1.12 (for a derivative) | Not specified | Not specified |
Table 2: IC50 Values of Various Statins in Human Cancer Cell Lines
| Statin | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| Simvastatin | DoTc2 4510 | Cervical Carcinoma | >100 | 24, 48, 72 |
| Simvastatin | A-375 | Malignant Melanoma | >100 | 24, 48, 72 |
| Simvastatin | A-673 | Ewing's Sarcoma | >100 | 24, 48, 72 |
| Simvastatin | HUH-7 | Hepatocellular Carcinoma | >100 | 24, 48, 72 |
| Simvastatin | MCF-7 | Breast Cancer | 30.6, 8.9, 1.1 | 24, 48, 72 |
| Simvastatin | MDA-MB-231 | Breast Cancer | 26.7, 4.5, 1.7 | 24, 48, 72 |
| Atorvastatin | DoTc2 4510 | Cervical Carcinoma | >100 | 24, 48, 72 |
| Atorvastatin | A-375 | Malignant Melanoma | ~100 | 24 |
| Atorvastatin | A-673 | Ewing's Sarcoma | >50 | 48, 72 |
| Atorvastatin | HUH-7 | Hepatocellular Carcinoma | >50 | 48, 72 |
| Atorvastatin | MCF-7 | Breast Cancer | >100 | 24, 48, 72 |
| Rosuvastatin | DoTc2 4510 | Cervical Carcinoma | >100 | 24, 48, 72 |
| Rosuvastatin | A-375 | Malignant Melanoma | ~60% inhibition at 100µM | 72 |
| Rosuvastatin | MCF-7 | Breast Cancer | >100 | 24, 48, 72 |
| Fluvastatin | A-375 | Malignant Melanoma | ~50 | 48, 72 |
| Fluvastatin | MCF-7 | Breast Cancer | >100 | 24, 48, 72 |
| Pravastatin | All tested | Various | >100 | 24, 48, 72 |
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[2]
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well clear flat-bottom plates
-
LDH cytotoxicity detection kit (commercially available)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include positive controls for maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.
-
Sample Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit, which typically involves subtracting the background and normalizing to the maximum LDH release control.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the other assays.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Signaling Pathways
The cytotoxic effects of Orlistat, a derivative of this compound, have been shown to be mediated through the induction of apoptosis.[6][7] The signaling pathways involved often converge on the activation of caspases, the key executioners of apoptosis. Based on studies with Orlistat, this compound may induce cytotoxicity through the modulation of the Akt/mTOR and NF-κB signaling pathways.[7][8]
Pathway Description: this compound is hypothesized to inhibit pro-survival signaling pathways such as the Akt/mTOR pathway.[6] Inhibition of Akt prevents the activation of mTOR, a key regulator of cell growth and proliferation. This can lead to a decrease in the expression of anti-apoptotic proteins. Additionally, this compound may inhibit the NF-κB pathway, which is crucial for the transcription of genes involved in cell survival.[7][8] The culmination of these inhibitory effects is the activation of the intrinsic apoptotic pathway, leading to the activation of initiator caspases like caspase-9, which in turn activate executioner caspases such as caspase-3, ultimately resulting in programmed cell death.[7]
References
- 1. Lovastatin inhibits the proliferation of human cervical cancer hela cells through the regulation of tp53 pathway by mir-92a-1-5p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Operon for Biosynthesis of this compound, the Beta-Lactone Inhibitor of Human Pancreatic Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an inhibitor of pancreatic lipase, produced by Streptomyces toxytricini. I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journal.waocp.org [journal.waocp.org]
Synthesis of Lipstatin Derivatives: A Detailed Guide for Researchers
Application Notes and Protocols for the Synthesis and Evaluation of Lipstatin and its Analogs
For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the synthesis of this compound and its derivatives. This compound, a natural product isolated from Streptomyces toxytricini, is a potent irreversible inhibitor of pancreatic lipase.[1] Its saturated derivative, Tetrahydrothis compound (commercially known as Orlistat), is an FDA-approved anti-obesity drug.[2] This guide details both the fermentative production of this compound and the chemical synthesis of its derivatives, along with their biological evaluation.
Data Presentation
The following tables summarize the key quantitative data related to the synthesis and biological activity of this compound and its derivatives.
Table 1: Inhibitory Activity of this compound and Tetrahydrothis compound Stereoisomers against Pancreatic Lipase.
| Compound | Description | IC50 (nM) |
| This compound | Natural Product | 140[3] |
| Tetrahydrothis compound (THL) | Saturated derivative of this compound | 4.0 |
| ent-THL | Enantiomer of THL | 77 |
| THL Diastereomer 1 | Inverted stereocenter at 2' | 8.0 |
| THL Diastereomer 2 | Inverted stereocenter at 3 | 15 |
| THL Diastereomer 3 | Inverted stereocenters at 2, 3, and 2' | >900 |
Table 2: Overview of a Representative Total Synthesis of (-)-Tetrahydrothis compound.
| Step | Reaction | Yield (%) |
| 1 | Epoxide opening with a Grignard reagent | 78 |
| 2 | Epoxidation of chlorohydrin | 87 |
| 3 | Addition of terminal alkyne to epoxide | 85-95 |
| 4 | Asymmetric reduction of ketone | >95 |
| 5 | Esterification with N-Cbz-L-leucine | 75-95 |
| 6 | Regioselective carbonylation to form β-lactone | 25-30 |
| 7 | Deprotection of Cbz group and in situ formylation | 60-65 |
| Overall Yield | Eight steps from (S)-(+)-epichlorohydrin | ~16 |
Experimental Protocols
Protocol 1: Fermentative Production and Isolation of this compound from Streptomyces toxytricini
This protocol is based on established fermentation and extraction procedures.[1][4]
1. Culture and Inoculum Preparation:
-
Prepare a seed culture medium containing (per liter): 10 g soya bean flour, 5 g Bacto soytone, 5 ml glycerol, 10 ml soya oil, and 2 ml Triton X-100. Adjust the pH to 6.5.
-
Inoculate the seed medium with a spore suspension of Streptomyces toxytricini.
-
Incubate the seed culture at 27-30°C for 3 days with shaking.
2. Production Fermentation:
-
Prepare the production medium containing (per liter): 30 g soya bean flour, 14 ml glycerol, 1 g Bacto soytone, 1 ml Triton X-100, and 60 ml soya oil. Adjust the pH to 7.0.
-
Inoculate the production medium with the seed culture.
-
Carry out the fermentation at 28-30°C for 6-7 days under aerobic conditions. L-leucine can be fed during fermentation to enhance this compound production.
3. Extraction and Purification:
-
Acidify the fermentation broth to pH 1.6 with sulfuric acid and separate the mycelium by centrifugation.
-
Extract the wet mycelial cake with acetonitrile.
-
Concentrate the solvent under vacuum to obtain an oily residue containing this compound.
-
For further purification, dissolve the oily residue in hexane and perform column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient.
-
Combine the fractions containing this compound and evaporate the solvent to yield the purified product.
Protocol 2: Eight-Step Asymmetric Total Synthesis of (-)-Tetrahydrothis compound (THL)
This protocol is adapted from a published highly efficient synthesis.[2]
Step 1: Synthesis of Chlorohydrin
-
To a solution of (S)-(+)-epichlorohydrin in a suitable solvent, add C10H21MgBr in the presence of CuI at -45°C.
-
After the reaction is complete, quench with an appropriate reagent and extract the product.
Step 2: Epoxidation
-
Treat the chlorohydrin with KOH in diethyl ether to yield the corresponding epoxide.
Step 3: Alkyne Addition
-
React the epoxide with a terminal alkyne to open the epoxide ring and introduce the side chain.
Step 4: Asymmetric Reduction
-
Perform an asymmetric reduction of the resulting ketone to establish the desired stereochemistry of the hydroxyl group.
Step 5: Esterification
-
Couple the secondary alcohol with Cbz-protected L-leucine using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Step 6: Carbonylation
-
Perform a regioselective and stereospecific carbonylation of the advanced epoxide intermediate using a (TPP)CrCl/Co2(CO)8 catalyst system to form the trans-β-lactone.
Step 7: Deprotection and Formylation
-
Remove the Cbz protecting group by hydrogenolysis with Pd/C under a hydrogen atmosphere.
-
Perform an in-situ formylation using formic acid and DCC to yield the final THL product.
Mandatory Visualization
Biosynthesis of this compound
The biosynthesis of this compound in Streptomyces toxytricini involves a Claisen condensation of two fatty acid precursors, octanoic acid and 3-hydroxytetradeca-5,8-dienoic acid, which are both derived from the incomplete β-oxidation of linoleic acid.[5][6]
Caption: Biosynthetic pathway of this compound in S. toxytricini.
Experimental Workflow for the Total Synthesis of (-)-Tetrahydrothis compound
The following diagram illustrates the key transformations in the eight-step asymmetric total synthesis of (-)-Tetrahydrothis compound.
Caption: Key steps in the total synthesis of (-)-Tetrahydrothis compound.
Mechanism of Pancreatic Lipase Inhibition by this compound Derivatives
This compound and its derivatives act as suicide inhibitors of pancreatic lipase. The strained β-lactone ring is susceptible to nucleophilic attack by the active site serine residue of the lipase, forming a stable, covalent acyl-enzyme intermediate. This effectively inactivates the enzyme.
Caption: Covalent inhibition of pancreatic lipase by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Total synthesis of Tetrahydrothis compound, its derivatives, and evaluation of their ability to potentiate multiple antibiotic classes against Mycobacterium species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of pancreatic lipase, produced by Streptomyces toxytricini. I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6844174B2 - Fermentation process for this compound and method of extracting this compound from a fermentation broth - Google Patents [patents.google.com]
- 5. Operon for Biosynthesis of this compound, the Beta-Lactone Inhibitor of Human Pancreatic Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Lipstatin in High-Throughput Screening for Lipase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipases, particularly pancreatic lipase, are critical enzymes in the digestion and absorption of dietary fats. Inhibition of these enzymes presents a key therapeutic strategy for managing obesity and related metabolic disorders. Lipstatin, a potent and irreversible inhibitor of pancreatic lipase isolated from Streptomyces toxytricini, serves as an essential tool in the discovery and development of new anti-obesity drugs.[1][2][3] Its hydrogenated derivative, Orlistat, is an FDA-approved medication for long-term obesity treatment.[1] This document provides detailed application notes and protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify novel lipase inhibitors.
Mechanism of Lipase Inhibition by this compound
This compound's inhibitory action is attributed to its β-lactone ring.[2][3] This structure mimics the transition state of the triglyceride substrate. The β-lactone forms a covalent bond with the serine residue (Ser152) in the active site of pancreatic and gastric lipases, leading to irreversible inactivation of the enzyme.[1] This targeted and potent mechanism makes this compound an ideal positive control and benchmark compound in screening assays.
References
Troubleshooting & Optimization
Technical Support Center: Improving Lipstatin Yield from Streptomyces Fermentation
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the fermentative production of lipstatin from Streptomyces species, primarily S. toxytricini and S. virginiae. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation and process optimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it commercially important?
This compound is a natural product isolated from the bacterium Streptomyces toxytricini[1]. It is a potent and selective inhibitor of pancreatic lipase, the key enzyme responsible for the digestion of dietary fats[1][2]. The hydrogenated derivative of this compound, known as Orlistat (marketed as Xenical and Alli), is an FDA-approved anti-obesity drug used for long-term treatment[3][4]. The high demand for Orlistat drives the need for efficient and high-yield this compound fermentation processes.
Q2: What is the general biosynthetic pathway for this compound?
This compound biosynthesis is a complex process involving a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system. The core structure is formed by the Claisen condensation of two fatty acid precursors: a C8 fatty acid (octanoic acid) and a C14 fatty acid (derived from linoleic acid)[3][5][6]. An N-formyl-L-leucine side chain is then attached to the hydroxyl group of the β-lactone backbone[3][7]. A six-gene operon (lst) has been identified as essential for the biosynthesis of this compound in S. toxytricini[3][7].
Caption: Simplified this compound biosynthetic pathway.
Q3: Which microorganisms are known to produce this compound?
The primary and most well-studied producer of this compound is Streptomyces toxytricini[1][2]. Research has also identified Streptomyces virginiae as a this compound producer, with a production capacity comparable to that of S. toxytricini[8][9].
Troubleshooting Guide: Low this compound Yield
This section addresses specific issues related to suboptimal this compound production during fermentation.
Q1: My this compound yield is low. What are the most critical medium components to optimize?
Low yield is often linked to a suboptimal fermentation medium. The key components that significantly influence this compound production are carbon sources, nitrogen sources, lipid precursors, and divalent cations.
Data Presentation: Optimized Medium Components
The following table summarizes empirically determined optimal concentrations of key media additives for enhancing this compound yield in shake flask cultures.
| Component Category | Component | Recommended Concentration/Source | Key Findings & Citations |
| Precursors | L-Leucine | 1.5% (w/v) or 45.72 mmol/L | Addition is critical. Can be fed during fermentation (e.g., on day 4).[10][11][12] |
| Octanoic Acid | 31.20 mmol/L | Often added later in the fermentation (e.g., on day 6).[10][11] | |
| Linoleic/Oleic Acid | Combination ratio of 1:1.5 (Linoleic:Oleic) showed significant improvement.[12][13] | ||
| Carbon Source | Soya Bean Oil | 25 g/L to 55 g/L | A primary carbon source and precursor provider. Has a strong positive effect on yield.[14][15] |
| Glycerol | 10 g/L to 30 g/L | Commonly used as an additional carbon source.[16][17] | |
| Nitrogen Source | Soya Bean Flour/Meal | 35 g/L to 48 g/L | A complex nitrogen source that consistently shows a positive effect on production.[14][16][17] |
| Yeast Extract | 1 g/L to 5 g/L | Supports good cell growth, but higher this compound production is often seen with soy-based nitrogen.[5][17] | |
| Divalent Cations | Mg²⁺ | 12 mmol/L | Significantly enhances fermentation titer.[10][11] |
| Co²⁺ | 1 mmol/L | Found to have a significant effect on enhancing production.[10][11] | |
| Zn²⁺ | 0.25 mmol/L | Positively impacts this compound yield.[10][11] |
Q2: How do physical fermentation parameters affect my yield?
Physical parameters are as critical as medium composition. Incorrect settings for pH, temperature, or aeration can severely limit production, even with an optimized medium.
Data Presentation: Optimal Fermentation Parameters
| Parameter | Optimal Range/Value | Impact & Considerations |
| Temperature | 28°C | Standard cultivation temperature for Streptomyces for this compound production.[8][17] |
| pH | Maintain between 6.5 and 7.3 | Initial pH is typically set around 6.5-7.2 before sterilization. This compound stability is pH-dependent.[10][13][16][17] |
| Agitation | 210-250 rpm (shake flask) | Essential for nutrient mixing and maintaining dissolved oxygen. High biomass can lead to viscosity issues.[8][17] |
| Aeration | 1.0 - 1.25 vvm (bioreactor) | Crucial for aerobic Streptomyces metabolism. Insufficient oxygen is a common limiting factor.[17] |
| Fermentation Time | 7 days (168 hours) | Peak production is often observed around day 7, after which the titer may decrease.[18] |
Q3: My culture grows well (high biomass), but this compound production remains low. What's wrong?
This common issue points towards a decoupling of growth and secondary metabolite production. The cause is often related to nutrient regulation or the timing of precursor addition.
-
Incorrect Precursor Feeding: this compound is a secondary metabolite, and its production phase often begins as the primary growth phase slows. Adding precursors too early can inhibit growth, while adding them too late can miss the peak production window. A fed-batch strategy is often effective. For example, L-leucine can be added on day 4 and octanoic acid on day 6 of the fermentation.[10][11]
-
Nutrient Suppression: High concentrations of easily metabolized carbon sources can sometimes suppress the genes responsible for secondary metabolite production. While oils are necessary, ensuring a balanced medium is key.
-
Sub-optimal Induction: The biosynthesis of this compound is induced by specific precursors, particularly fatty acids from oils. If the medium lacks these inducers (e.g., using only simple sugars), production will be minimal regardless of biomass.
Caption: Troubleshooting logic for low this compound yield.
Experimental Protocols
Protocol: Shake Flask Fermentation for this compound Production
This protocol outlines a standard methodology for cultivating Streptomyces toxytricini in shake flasks to optimize this compound yield.
1. Strain Maintenance and Inoculum Preparation
-
Maintenance: Maintain S. toxytricini cultures on sporulation agar plates (e.g., modified GYM medium) at 28°C for 10-14 days to achieve good sporulation.[8] Store spore stocks in 20% glycerol at -80°C for long-term use.
-
Seed Culture (Step 1): Inoculate a loopful of spores into a 500 mL flask containing 100 mL of seed culture medium (e.g., 10 g/L soya flour, 10 g/L glycerol, 5 g/L yeast extract).[17]
-
Incubation: Incubate at 28°C on a rotary shaker at 220-250 rpm for 48-72 hours until a dense culture is obtained.[10][17]
2. Production Medium Preparation
-
Composition (per liter):
-
Soya Bean Flour: 48 g
-
Glycerol: 30 g
-
Soya Bean Oil: 40-50 g
-
Yeast Extract: 1 g
-
CaCO₃: 5 g
-
-
Sterilization: Adjust the pH to 6.8-7.2 before autoclaving at 121°C for 20-30 minutes.[10][16][17]
3. Fermentation
-
Inoculation: Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubation: Incubate flasks at 28°C with vigorous shaking (220-250 rpm) for 7-8 days.[10]
-
Fed-Batch Strategy (Optional but Recommended):
4. Workflow Visualization
Caption: Standard workflow for shake flask fermentation.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Current trends and future prospects of this compound: a lipase inhibitor and pro-drug for obesity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Operon for Biosynthesis of this compound, the Beta-Lactone Inhibitor of Human Pancreatic Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced production of this compound from Streptomyces toxytricini by optimizing fermentation conditions and medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced production of this compound from mutant of Streptomyces toxytricini and fed-batch strategies under submerged fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhanced production of this compound from mutant of Streptomyces toxytricini and fed-batch strategies under submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CN103555610B - Streptomyces toxytricini for high yield of this compound and fermentation medium thereof - Google Patents [patents.google.com]
- 16. EP2019869A1 - Fermentative production of this compound - Google Patents [patents.google.com]
- 17. WO2007078263A2 - The strain streptomyces toxytricini this compound-producing microorganism and preparation of this compound with inscribed strain - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
challenges in Lipstatin purification and potential solutions
Welcome to the technical support center for Lipstatin purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound from fermentation broths.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in this compound purification stem from its chemical nature and the complexity of the fermentation broth from which it is extracted.[1][2] this compound is an oily substance with low vapor pressure, making distillation an unsuitable purification method.[1][3] At elevated temperatures, it is prone to degradation.[1][3] Furthermore, crude extracts contain numerous impurities, including polar and non-polar compounds like fatty acids, glycerides, and a methionine-analogous version of this compound, which can complicate separation.[1] Traditional multi-step chromatographic methods are often costly and not practical for large-scale manufacturing.[2]
Q2: My this compound yield is lower than expected. What are the common causes?
A2: Low yield in this compound purification can be attributed to several factors. Inefficient cell lysis and extraction from the fermentation broth can leave a significant amount of the product behind.[4][5] During purification, this compound can degrade, especially at alkaline pH or higher temperatures, due to the opening of its critical β-lactone ring.[6] The choice of purification methods, such as repeated and complex chromatography, can also lead to product loss at each step.[2] Additionally, issues like insufficient antibiotic concentration in the culture or using old cultures can result in lower starting material as many bacterial cells may be dead and the this compound degraded.[7]
Q3: How can I effectively remove impurities from my crude this compound extract?
A3: A combination of liquid-liquid extraction and chromatography is a common and effective strategy. A two-step liquid-liquid extraction process is particularly useful.[1] The first step involves extracting this compound from a non-polar solvent (like heptane) into a polar solvent, which leaves non-polar impurities such as fatty acids and glycerides behind.[1] In the second step, the polar phase is diluted with water, and this compound is re-extracted into a fresh non-polar solvent, which removes polar impurities.[1] For further purification, silica gel column chromatography can be employed.[8][9] The use of molecular sieves to selectively adsorb the solvent containing this compound has also been proposed to reduce the amount of silica gel needed and lower costs.[8]
Q4: Is crystallization a viable method for purifying this compound?
A4: Crystallization can be used for this compound purification, but it has its challenges. Crystallization of this compound itself often requires very low temperatures (below -20°C), which necessitates expensive equipment.[1][3] The yield from this method is also highly dependent on the quality of the crude this compound.[1][3] However, after hydrogenation to form tetrahydrothis compound (orlistat), crystallization becomes a more viable and preferred method for final purification, often using a non-polar solvent like heptane.[1][3]
Q5: What analytical methods are suitable for monitoring this compound purity during the process?
A5: High-Performance Liquid Chromatography (HPLC) is the most widely used method for the quantitative analysis and purity assessment of this compound throughout the purification process.[1][10][11] Thin-Layer Chromatography (TLC) offers a simpler, faster, and more cost-effective qualitative method for detecting the presence of this compound in extracts, which can be useful for quickly monitoring fractions during chromatography.[12] For detailed structural confirmation and impurity profiling, advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed.[13]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low Yield After Initial Extraction
| Possible Cause | Recommended Solution |
| Inefficient Cell Lysis | Ensure your lysis procedure is sufficient to break down the Streptomyces toxytricini cell mass.[4] |
| Poor Extraction from Broth | The fermentation broth can be highly viscous. Extraction can be improved by using a mixture of organic solvents like acetone and hexane.[2][14] Multiple extractions (e.g., three to four times) will ensure a more complete recovery of this compound from the aqueous layer.[2][10] |
| Incorrect Solvent Choice | For extracting the solid or concentrated crude mixture, low-polarity or non-polar organic solvents like heptane are preferred.[1][8] |
Issue 2: Presence of Polar Impurities in Final Product
| Possible Cause | Recommended Solution |
| Single-Step Extraction | A single extraction is often insufficient. Employ a two-step liquid-liquid extraction. After extracting this compound into a polar solvent (e.g., aqueous acetic acid), dilute this polar phase with water and re-extract the this compound into a non-polar solvent (e.g., heptane).[1] This leaves the polar impurities behind in the aqueous phase.[1] |
| Oxidized Methionine-Analogous this compound | This common polar impurity can be removed during the second extraction step described above, as it will remain in the polar phase.[1] |
| Insufficient Chromatographic Separation | If using silica gel chromatography, optimize the mobile phase. A mixture of a medium polarity solvent (like t-butyl methyl ether or ethyl acetate) and a low polarity solvent (like heptane) is often effective.[8][9] |
Issue 3: Product Degradation During Purification
| Possible Cause | Recommended Solution |
| High Temperatures | This compound is heat-sensitive and can degrade at temperatures above 60°C.[1][3] Avoid high temperatures during solvent evaporation; use reduced pressure to concentrate solutions.[1] |
| Alkaline pH | The β-lactone ring in this compound is susceptible to hydrolysis under alkaline conditions, which inactivates the molecule.[6] Maintain a neutral or slightly acidic pH during the purification process. |
| Presence of Proteases | While less common for small molecules, proteases in the crude extract could potentially degrade co-extracted proteins. Keeping samples cold and using protease inhibitors can minimize this, though it is a more critical consideration in protein purification.[5] |
Quantitative Data Summary
The following table summarizes yields and purity levels reported in various this compound purification protocols.
| Purification Step/Method | Starting Material | Purity Achieved | Yield | Reference |
| Double Current & Counter Current Extraction | Crude this compound (58% w/w purity) | 90% (w/w) | 98% | [1] |
| Batch Extraction (into heptane) | Crude this compound | 86% (w/w) | 89% | [1] |
| Silica Gel Column Chromatography | Oily substance from extraction | 93% | Not specified | [9] |
| Silica Gel Chromatography (t-butyl methyl ether:heptane) | Crude this compound | 92.0% | Not specified | [9] |
| Purification with 10% aqueous ethyleneglycolmonomethylether and heptane | Crude this compound (55% w/w purity) | 80% (w/w) | Not specified | [1] |
Experimental Protocols
Protocol 1: Two-Step Liquid-Liquid Extraction
This protocol is adapted from a patented method for purifying crude this compound.[1]
-
First Extraction (Removal of Non-Polar Impurities):
-
Dissolve the crude this compound (e.g., 55.7g at 58% purity) in a non-polar solvent like heptane (e.g., 77 ml).
-
Perform a double-current or counter-current extraction against a polar solvent. A suitable polar solvent is aqueous acetic acid (e.g., 95% acetic acid).
-
This compound will move into the polar (heavy) phase, while non-polar impurities like lipids remain in the non-polar (light) phase.
-
Collect the this compound-containing polar extract. A sample at this stage can yield a purity of around 71% (w/w).
-
-
Second Extraction (Removal of Polar Impurities):
-
Dilute the collected polar extract by adding water to adjust the water content to approximately 50%.
-
Extract this diluted mixture twice with a fresh non-polar solvent, such as heptane (e.g., 2 x 600 ml).
-
This compound will be re-extracted into the non-polar heptane phase, leaving polar impurities in the aqueous phase.
-
Combine the heptane extracts and concentrate under reduced pressure. This can yield this compound with a purity of 86-90% and an overall process yield of 89-98%.
-
Protocol 2: Silica Gel Column Chromatography
This protocol is a general method for further purifying this compound after initial extraction.[2][9]
-
Preparation:
-
Dissolve the concentrated, partially purified this compound oil in a minimal amount of a non-polar solvent like hexane or heptane.
-
Prepare a silica gel column (e.g., 40-63 µm particle size) equilibrated with the mobile phase.
-
-
Chromatography:
-
Load the dissolved this compound onto the column.
-
Elute the column with a mobile phase consisting of a mixture of a medium and low polarity solvent. A common mixture is tert-butyl methyl ether and heptane in a 2:3 ratio.
-
Collect fractions and monitor for the presence of this compound using TLC or HPLC.
-
-
Final Step:
-
Pool the fractions containing pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound oil. Purity can reach >92%.
-
Visualizations
Caption: A flowchart illustrating the multi-step purification process of this compound.
Caption: A decision tree to diagnose and solve issues related to low this compound yield.
References
- 1. EP1028115B1 - Purification of this compound - Google Patents [patents.google.com]
- 2. US6844174B2 - Fermentation process for this compound and method of extracting this compound from a fermentation broth - Google Patents [patents.google.com]
- 3. CN1266058A - Process for refining this compound - Google Patents [patents.google.com]
- 4. neb.com [neb.com]
- 5. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 6. Enhanced production of this compound from mutant of Streptomyces toxytricini and fed-batch strategies under submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Low DNA Yield From Plasmid Preps | VectorBuilder [en.vectorbuilder.com]
- 8. CN103030613A - Method for purifying this compound - Google Patents [patents.google.com]
- 9. EP2019869A1 - Fermentative production of this compound - Google Patents [patents.google.com]
- 10. Operon for Biosynthesis of this compound, the Beta-Lactone Inhibitor of Human Pancreatic Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. EP1458882A2 - A fermentation process for this compound and method of extracting this compound from a fermentation broth - Google Patents [patents.google.com]
Technical Support Center: Overcoming Lipstatin Solubility Issues for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Lipstatin in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro assays?
A1: The most highly recommended solvent for preparing stock solutions of this compound for in vitro assays is dimethyl sulfoxide (DMSO).[1][2] this compound is readily soluble in DMSO at high concentrations.
Q2: Can I use other solvents to dissolve this compound?
A2: Yes, this compound is also soluble in other organic solvents such as ethanol and methanol.[3][4][5] However, for cell-based assays, DMSO is generally preferred for creating high-concentration stock solutions that can be diluted to a final working concentration with a minimal amount of organic solvent, thereby reducing potential solvent-induced cytotoxicity.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To avoid solvent toxicity to your cells, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.1%.[2] Some cell lines may tolerate slightly higher concentrations, but it is crucial to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line and assay.
Q4: My this compound precipitates out of solution when I add it to my aqueous cell culture medium. Why is this happening?
A4: This is a common issue encountered with hydrophobic compounds like this compound.[6] When the concentrated DMSO stock solution is diluted into the aqueous environment of the cell culture medium, the solubility of this compound can decrease dramatically, leading to precipitation. This is because the overall solvent environment changes from a high concentration of organic solvent to a predominantly aqueous one.
Q5: How can I prevent my this compound from precipitating in the culture medium?
A5: Several strategies can be employed to prevent precipitation:
-
Lower the final concentration: If your experimental design allows, using a lower final concentration of this compound may keep it within its soluble range in the aqueous medium.
-
Increase the final DMSO concentration slightly: While keeping below the toxic threshold for your cells, a slightly higher final DMSO concentration (e.g., 0.2% vs. 0.1%) might be sufficient to maintain solubility. Always validate this with a vehicle control.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the culture medium. This gradual change in the solvent environment can sometimes prevent abrupt precipitation.
-
Pre-warm the medium: Adding the this compound stock to pre-warmed culture medium (37°C) can sometimes improve solubility.
-
Vortexing during dilution: Immediately after adding the this compound stock to the medium, vortex the solution gently and thoroughly to ensure rapid and uniform dispersion.
Troubleshooting Guides
Issue 1: this compound Powder is Difficult to Dissolve
-
Problem: The lyophilized this compound powder is not readily dissolving in DMSO.
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Solution:
-
Ensure you are using a sufficient volume of DMSO to achieve the desired stock concentration.
-
Use gentle warming (e.g., in a 37°C water bath for a short period) to aid dissolution.
-
Employ sonication for a few minutes to break up any clumps and enhance solubilization.[1]
-
Issue 2: Precipitation Observed in the Stock Solution Upon Storage
-
Problem: The this compound stock solution in DMSO appears cloudy or contains visible precipitate after storage.
-
Possible Cause: The stock solution was not stored properly, leading to solvent evaporation or temperature fluctuations.
-
Solution:
-
Store the DMSO stock solution at -20°C or -80°C in small, tightly sealed aliquots to prevent freeze-thaw cycles and solvent evaporation.
-
Before use, thaw the aliquot at room temperature or in a 37°C water bath and vortex gently to ensure any settled compound is redissolved.
-
Issue 3: Inconsistent Results in In Vitro Assays
-
Problem: High variability in the results of your in vitro assays using this compound.
-
Possible Cause: Incomplete dissolution or precipitation of this compound in the working solution, leading to inconsistent effective concentrations.
-
Solution:
-
Visually inspect your final working solution under a microscope to ensure there is no precipitate.
-
Prepare fresh working solutions for each experiment from a properly stored stock solution.
-
Ensure thorough mixing of the final working solution before adding it to your assay plate.
-
Quantitative Data
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | Highly Soluble[1][2] | Recommended for stock solutions. |
| Ethanol | Soluble[5] | Can be used for stock solutions. |
| Methanol | Soluble[3][4] | Can be used for stock solutions. |
| Water | Sparingly Soluble | Not recommended for initial dissolution. |
| PBS | Sparingly Soluble | Not recommended for initial dissolution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Bring the vial of this compound powder and the DMSO to room temperature.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the vial for 1-2 minutes to dissolve the powder completely. If necessary, briefly sonicate or warm the solution at 37°C.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: In Vitro Pancreatic Lipase Inhibition Assay
-
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl Palmitate (pNPP) as substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a working solution of PPL in Tris-HCl buffer.
-
Prepare a working solution of pNPP in a suitable solvent (e.g., isopropanol).
-
Prepare serial dilutions of the this compound stock solution in Tris-HCl buffer to achieve the desired final concentrations. Remember to include a vehicle control with the same final concentration of DMSO as your highest this compound concentration.
-
In a 96-well plate, add a specific volume of the PPL working solution to each well.
-
Add the serially diluted this compound solutions (and the vehicle control) to the respective wells containing the PPL solution.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the pNPP working solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) at time zero and then at regular intervals for a set period (e.g., every minute for 10-15 minutes) using a microplate reader.
-
Calculate the rate of reaction for each concentration of this compound and the control.
-
Determine the percentage of inhibition and, if applicable, the IC50 value of this compound.
-
Visualizations
Caption: Mechanism of this compound inhibition of pancreatic lipase.
Caption: Workflow for an in vitro lipase inhibition assay.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview | Semantic Scholar [semanticscholar.org]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. japer.in [japer.in]
- 5. Operon for Biosynthesis of this compound, the Beta-Lactone Inhibitor of Human Pancreatic Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Lipstatin Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Lipstatin in cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action in cell culture?
This compound is a natural product isolated from the actinobacterium Streptomyces toxytricini. It is a potent, irreversible inhibitor of pancreatic lipase.[1][2] Its saturated derivative, Orlistat, is an FDA-approved anti-obesity drug.[3] In the context of cell culture, particularly in cancer research, this compound and its derivatives primarily target fatty acid synthase (FASN) .[3][4] FASN is a key enzyme in the de novo synthesis of fatty acids, which are crucial for membrane production, energy storage, and signaling molecules in rapidly proliferating cancer cells.[5][6][7] By inhibiting FASN, this compound can induce apoptosis and reduce the proliferation of cancer cells.[1]
2. How should I prepare and store a this compound stock solution?
Proper preparation and storage of your this compound stock solution are critical for experimental success.
-
Solvent: this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[8][9]
-
Concentration: It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the volume of DMSO added to your cell culture medium. The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[9]
-
Storage:
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to the degradation of the compound.[8]
3. What is a good starting concentration for this compound in my cell culture experiment?
The optimal concentration of this compound is highly dependent on the cell line being used. It is always recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
As a starting point, you can refer to published IC50 values for Orlistat, the saturated derivative of this compound.
Table 1: Reported IC50 Values for Orlistat in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 |
| LN229 | Glioblastoma | 277.9 µM[10] |
| Chronic Lymphocytic Leukemia (CLL) cells | Leukemia | 2.35 µM[11] |
| MDA-MB-453 | Breast Cancer | ~50 µM |
| BT-474 | Breast Cancer | ~75 µM |
| SK-Br3 | Breast Cancer | ~100 µM |
| T47D | Breast Cancer | ~125 µM |
| MCF-7/neo | Breast Cancer | ~150 µM |
Note: The sensitivity of breast cancer cell lines to Orlistat has been shown to correlate with the expression levels of FASN.[4]
For your initial dose-response experiment, a common approach is to use a range of concentrations spanning several orders of magnitude, such as 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM, and 200 µM.
Troubleshooting Guide
Issue 1: Low or No Efficacy of this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Perform a dose-response experiment (e.g., MTT or MTS assay) to determine the optimal IC50 for your specific cell line. Start with a broad range of concentrations. |
| Compound Degradation | Ensure proper storage of this compound stock solution (-80°C for long-term). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[8] Prepare fresh dilutions in media for each experiment. |
| Cell Line Resistance | Some cell lines may have lower expression of FASN or intrinsic resistance mechanisms. Verify FASN expression in your cell line via Western blot or qPCR. Consider using a different cell line with known high FASN expression for positive control experiments. |
| Solubility Issues in Media | While the stock is in DMSO, high concentrations of this compound may precipitate in aqueous culture media. Visually inspect the media after adding this compound for any signs of precipitation. If precipitation occurs, try lowering the final concentration or using a different formulation if available. |
| Insufficient Incubation Time | The effects of FASN inhibition on cell viability and apoptosis may take time to manifest. Ensure your incubation period is sufficient (e.g., 24, 48, or 72 hours). |
Issue 2: High Cell Death in Control Group (DMSO only)
| Possible Cause | Troubleshooting Step |
| DMSO Toxicity | The final concentration of DMSO in the cell culture medium should not exceed 0.1%.[9] Calculate the volume of your this compound stock solution carefully to stay within this limit. |
| Cell Health | Ensure that your cells are healthy and in the logarithmic growth phase before starting the experiment. High cell density or poor cell health can make them more susceptible to solvent toxicity. |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in Cell Seeding | Ensure consistent cell seeding density across all wells and plates. Use a cell counter for accurate cell numbers. |
| Inconsistent Drug Preparation | Prepare fresh dilutions of this compound from the stock solution for each experiment. Ensure thorough mixing of the stock solution before dilution. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile PBS or media. |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol is adapted from standard MTT assay procedures.[3][12][13][14][15]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[12]
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Cell-Based Fatty Acid Synthase (FASN) Inhibition Assay
This protocol is based on the principle of measuring the incorporation of a radiolabeled precursor into newly synthesized fatty acids.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
[14C]-acetate
-
6-well plates
-
Cell lysis buffer
-
Scintillation vials
-
Scintillation counter
-
Reagents for protein quantification (e.g., BCA assay)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound for the desired duration.
-
-
Radiolabeling:
-
Add [14C]-acetate to each well at a final concentration of 1-2 µCi/mL.
-
Incubate for 2-4 hours at 37°C.
-
-
Cell Lysis and Lipid Extraction:
-
Wash the cells twice with cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Extract the lipids from the cell lysate using a standard method (e.g., Folch extraction with chloroform:methanol).
-
-
Scintillation Counting:
-
Transfer the lipid-containing phase to a scintillation vial and allow the solvent to evaporate.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Normalization:
-
In a parallel set of wells (not treated with the radiolabel), determine the total protein concentration of the cell lysates.
-
Normalize the scintillation counts to the protein concentration to account for differences in cell number.
-
Visualizations
Signaling Pathways Affected by FASN Inhibition
Inhibition of Fatty Acid Synthase (FASN) by this compound disrupts the production of fatty acids, which are essential for various cellular functions in cancer cells. This disruption leads to the inhibition of key pro-survival signaling pathways and ultimately induces apoptosis.
Caption: FASN Inhibition Signaling Cascade.
Experimental Workflow for Determining this compound IC50
A systematic workflow is essential for accurately determining the IC50 of this compound in a specific cell line.
Caption: this compound IC50 Determination Workflow.
Troubleshooting Logic for Low this compound Efficacy
When encountering low efficacy with this compound, a logical troubleshooting process can help identify the root cause.
Caption: Troubleshooting Low this compound Efficacy.
References
- 1. Fatty Acid Synthase Inhibitors Induce Apoptosis in Non-Tumorigenic Melan-A Cells Associated with Inhibition of Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of pancreatic lipase, produced by Streptomyces toxytricini. I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical validation in ocular cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Lipstatin bioassays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Lipstatin bioassays.
Troubleshooting Guide
Question: Why am I seeing high variability between my replicate wells?
Answer: High variability between replicates in a this compound bioassay can stem from several sources. Careful attention to pipetting technique is crucial to minimize errors in the small volumes often used in these assays. Ensure thorough mixing of reagents before and after addition to the wells, without introducing air bubbles. Inconsistent incubation times or temperature fluctuations across the plate can also contribute to variability. Finally, uneven growth of microbial cultures used for this compound production can lead to significant differences in the concentration of the active compound in replicate samples.[1][2]
Question: My negative control (no inhibitor) shows low or no lipase activity. What could be the problem?
Answer: If your negative control lacks lipase activity, it points to an issue with the enzyme or the substrate. Verify that the lipase and substrate solutions were prepared correctly and have not degraded.[2] Lipase solutions, in particular, should often be prepared fresh before each assay.[3][4] Check that the assay buffer pH is optimal for the enzyme's activity (typically around pH 7.0-8.0 for pancreatic lipase).[4][5][6] Additionally, ensure that the reagents have been stored at the correct temperatures as specified by the manufacturer.[2]
Question: I am observing lower-than-expected inhibition by this compound. What are the possible causes?
Answer: Lower-than-expected inhibition can be due to several factors. The concentration of this compound in your sample may be lower than anticipated. The bioactivity of this compound is dependent on its intact β-lactone ring, which can be hydrolyzed and inactivated.[7] Ensure proper storage and handling of this compound samples to maintain their integrity. The choice of solvent to dissolve this compound can also be critical; solvents like DMSO are commonly used, but their final concentration in the assay should be kept low to avoid affecting enzyme activity.[3] Finally, the specific activity of the lipase preparation can vary, so it's important to use a consistent source and concentration of the enzyme.
Question: My results are not reproducible between experiments. What should I check?
Answer: Lack of reproducibility is a common challenge. To address this, it is essential to standardize your protocol as much as possible. Use the same batches of reagents, particularly the lipase and substrate, for a set of comparative experiments. Prepare fresh working solutions for each experiment to avoid degradation.[3][4] Ensure that incubation times and temperatures are precisely controlled.[5][6] It is also good practice to run a standard curve with a known inhibitor, such as Orlistat (a derivative of this compound), in every experiment to monitor assay performance.[3][5]
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound? this compound is a potent and irreversible inhibitor of pancreatic lipase.[8][9] It forms a covalent bond with the serine residue located in the active site of the lipase, rendering the enzyme inactive.[10][11] This prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[11] The β-lactone ring of the this compound molecule is essential for this inhibitory activity.[7]
What are the common substrates used in this compound bioassays? Several substrates can be used to measure pancreatic lipase activity. A common chromogenic substrate is p-nitrophenyl butyrate (PNPB), which releases a yellow-colored product upon hydrolysis that can be measured spectrophotometrically.[3][5] Other substrates include those that generate fluorescent products, enhancing assay sensitivity.[12] Natural substrates like olive oil or glyceryl trioleate can also be used, with the released free fatty acids being quantified by titration or using a specific detection kit.[4][6]
How should I prepare my this compound samples for the assay? this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.[3] Subsequent dilutions should be made in the assay buffer. It is important to keep the final concentration of the organic solvent in the assay wells low (usually below 1%) to prevent it from interfering with the lipase activity.
What is a suitable positive control for a this compound bioassay? Orlistat (also known as tetrahydrothis compound) is an excellent positive control for this compound bioassays.[3][5][11] It is a saturated derivative of this compound and a well-characterized, potent inhibitor of pancreatic lipase.[8] Using Orlistat as a positive control allows for the validation of the assay's performance and provides a benchmark for comparing the inhibitory activity of test samples.
Experimental Protocols
Pancreatic Lipase Inhibition Assay using p-Nitrophenyl Butyrate (PNPB)
This protocol is adapted from methods described for measuring pancreatic lipase activity using a chromogenic substrate.[3][5]
1. Reagent Preparation:
-
Tris-HCl Buffer (pH 7.0-8.0): Prepare a 100 mM Tris-HCl buffer containing 5 mM CaCl2.[5]
-
Porcine Pancreatic Lipase Solution: Prepare a 1 mg/mL stock solution of porcine pancreatic lipase in Tris-HCl buffer. This should be prepared fresh before use.[3]
-
Substrate Solution (PNPB): Prepare a 10 mM solution of p-nitrophenyl butyrate (PNPB) in acetonitrile or dimethylformamide.[3][5]
-
This compound/Test Compound: Dissolve this compound or the test compound in DMSO to make a stock solution. Further dilute to desired concentrations using the Tris-HCl buffer.
-
Positive Control (Orlistat): Prepare a stock solution of Orlistat in DMSO and dilute to various concentrations.[5]
2. Assay Procedure:
-
In a 96-well microplate, add 20 µL of the this compound/test compound solution or Orlistat solution to the appropriate wells. For the negative control (100% activity), add 20 µL of the buffer (with the same percentage of DMSO as the test compound wells).
-
Add 178 µL of the porcine pancreatic lipase solution to each well.
-
Incubate the plate at 37°C for 15 minutes.[5]
-
To initiate the reaction, add 2 µL of the PNPB substrate solution to each well.
-
Immediately measure the absorbance at 405-410 nm using a microplate reader. Take readings every minute for 20-30 minutes.[3][5]
3. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of lipase inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] * 100
| Reagent | Stock Concentration | Volume per Well | Final Concentration (in 200 µL) |
| This compound/Test Compound | Varies | 20 µL | Varies |
| Lipase Solution | 1 mg/mL | 178 µL | 0.89 mg/mL |
| PNPB Solution | 10 mM | 2 µL | 0.1 mM |
Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting workflow for inconsistent this compound bioassay results.
Caption: General experimental workflow for a this compound bioassay.
Caption: Mechanism of pancreatic lipase inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Porcine pancreatic lipase inhibition assay [bio-protocol.org]
- 4. lab.agr.hokudai.ac.jp [lab.agr.hokudai.ac.jp]
- 5. 4.6. Pancreatic Lipase Inhibition Assay [bio-protocol.org]
- 6. Proteinaceous Pancreatic Lipase Inhibitor from the Seed of Litchi chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Current trends and future prospects of this compound: a lipase inhibitor and pro-drug for obesity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. High-Resolution Bioassay Profiling with Complemented Sensitivity and Resolution for Pancreatic Lipase Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of Lipstatin in cellular models
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to minimize off-target effects when using Lipstatin and its derivatives (like Orlistat) in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural product isolated from Streptomyces toxytricini. It is a potent, irreversible inhibitor of pancreatic and gastric lipases.[1][2][3] Its mechanism involves the formation of a covalent bond with a critical serine residue in the active site of these enzymes, effectively inactivating them.[3] Tetrahydrothis compound, known as Orlistat, is a synthetic, more stable derivative of this compound used clinically as an anti-obesity drug and widely used in research.[1][2][3][4] In cancer research, this compound and Orlistat are used to target Fatty Acid Synthase (FASN), a key enzyme in de novo fatty acid synthesis that is often upregulated in tumor cells.[1][2][4]
Q2: What are the primary on-target and off-target effects of this compound/Orlistat in cellular models?
-
On-Target Effects: The primary on-target effect in cancer models is the inhibition of FASN, which leads to a reduction in fatty acid synthesis.[4][5] This can deplete the cell of necessary lipids for membrane formation, energy storage, and signaling, ultimately resulting in decreased cell proliferation and induction of apoptosis (programmed cell death).[1][2][6]
-
Off-Target Effects: Because this compound targets a serine in the active site of enzymes, it can also inhibit other serine hydrolases, leading to off-target effects. The most common off-target effect observed in cellular models is cytotoxicity that is independent of FASN inhibition, especially at high concentrations. This can manifest as widespread cell death that complicates the interpretation of results. Other potential off-target effects include the modulation of various signaling pathways unrelated to fatty acid synthesis.[5]
Q3: How do I choose an appropriate starting concentration for my experiments?
The effective concentration of this compound/Orlistat is highly cell-type dependent. A dose-response experiment is critical.
-
Literature Review: Start by reviewing literature for concentrations used in similar cell lines. For example, studies in endothelial cells have shown FASN inhibition at concentrations 10- to 20-fold lower than those used in many cancer cell lines.[7]
-
Dose-Response Curve: Perform a pilot experiment using a broad range of concentrations (e.g., 1 µM to 100 µM) to determine the IC50 (the concentration that inhibits 50% of the desired activity, such as cell proliferation).
-
Parallel Toxicity Assay: Simultaneously, run a cytotoxicity assay (like an MTT or LDH assay) to determine the concentration at which significant cell death occurs. The ideal experimental concentration will be below the threshold for acute cytotoxicity but effective at inhibiting the target. For instance, in Chronic Lymphocytic Leukemia (CLL) cells, the IC50 for apoptosis induction was 2.35 µM, whereas for healthy B cells, it was much higher at 148.5 µM, indicating a potential therapeutic window.[8]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cellular experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death at Effective Concentrations | 1. Off-Target Cytotoxicity: The concentration used is toxic to the cells through mechanisms other than FASN inhibition.2. Nutrient Depletion: FASN inhibition is highly effective, leading to rapid apoptosis.[6]3. Solvent Toxicity: The vehicle (e.g., DMSO) concentration is too high. | 1. Reduce Concentration & Increase Time: Lower the this compound concentration and increase the incubation time to achieve on-target effects while minimizing acute toxicity.2. Supplement with Fatty Acids: To confirm the cell death is due to FASN inhibition, try to "rescue" the cells by adding exogenous fatty acids (like palmitate) to the culture medium.[7]3. Optimize Solvent Concentration: Ensure the final concentration of the solvent is non-toxic (typically <0.1% for DMSO). Run a vehicle-only control. |
| Inconsistent Results Between Experiments | 1. Drug Instability: this compound and its derivatives can be unstable in aqueous media over long incubation periods.2. Cell Passage Number/Health: Cells at high passage numbers or in poor health may respond differently.3. Serum Variability: Lipids present in fetal bovine serum (FBS) can affect cellular reliance on de novo fatty acid synthesis. | 1. Prepare Fresh Solutions: Always prepare this compound solutions fresh from powder for each experiment. Avoid multiple freeze-thaw cycles.2. Standardize Cell Culture: Use cells within a consistent, low passage number range. Monitor cell health and morphology closely.3. Control Serum Lipids: For mechanism-of-action studies, consider reducing the serum concentration (e.g., to 1-2% FBS) or using lipid-depleted serum to increase the cells' dependence on FASN.[6][9] |
| No Observable Effect on Cell Viability/Proliferation | 1. Insufficient Concentration: The concentration used is too low to inhibit the target effectively.2. Cell Line Resistance: The cell line may not be highly dependent on FASN for survival, relying instead on scavenging exogenous lipids.3. Drug Inactivity: The compound may have degraded. | 1. Increase Concentration: Gradually increase the concentration, while carefully monitoring for cytotoxicity (see above).2. Use a Positive Control Cell Line: Test the compound on a cell line known to be sensitive to FASN inhibition (e.g., many breast or prostate cancer cell lines).[9]3. Verify On-Target Activity: Directly measure FASN activity using a FASN activity assay to confirm that the drug is inhibiting its target in your specific cellular context. |
Quantitative Data Summary
The potency of this compound/Orlistat can vary significantly based on the target enzyme and the experimental system.
| Compound | Target | Cell Type / System | IC50 / Effective Concentration | Reference |
| Orlistat | Apoptosis Induction | Primary CLL Cells | IC50: 2.35 µM | [8] |
| Orlistat | Apoptosis Induction | Healthy B Cells | IC50: 148.5 µM | [8] |
| Orlistat | FASN Inhibition | Endothelial Cells | Effective at 10-20 fold lower concentrations than in cancer cells | [7] |
| Orlistat | Lipase Inhibition | Porcine Pancreatic Lipase | 5 ng/mL inhibits 50% of activity after 5 min | [10] |
Key Experimental Protocols
Protocol 1: Assessing Cytotoxicity using MTT Assay
This protocol provides a method to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound/Orlistat and a vehicle control. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Assessing On-Target FASN Activity
This protocol provides a general workflow to measure the activity of FASN. A common method is to measure the incorporation of a radiolabeled substrate like [¹⁴C]malonyl-CoA into fatty acids.
-
Cell Lysis: After treating cells with this compound/Orlistat for the desired time, wash the cells with cold PBS and lyse them in a suitable buffer to extract cellular proteins.
-
Protein Quantification: Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).
-
FASN Reaction: In a reaction tube, combine a standardized amount of protein lysate with a reaction buffer containing acetyl-CoA, NADPH, and the radiolabeled substrate, [¹⁴C]malonyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 30 minutes).
-
Lipid Extraction: Stop the reaction and extract the newly synthesized lipids (containing the ¹⁴C label) using a solvent system like chloroform/methanol.
-
Measurement: Measure the radioactivity in the lipid-containing phase using a scintillation counter.
-
Analysis: Compare the radioactivity counts from treated samples to untreated or vehicle controls to determine the percentage of FASN inhibition.
Visualizations
Mechanism of Action and Off-Target Effects
Caption: Mechanism of this compound covalent inhibition of on-target and off-target enzymes.
Experimental Workflow for Minimizing Off-Target Effects
Caption: Workflow to determine the optimal therapeutic window for this compound treatment.
Concentration-Dependent Effects of this compound
References
- 1. Orlistat Reduces Proliferation and Enhances Apoptosis in Human Pancreatic Cancer Cells (PANC-1) | Anticancer Research [ar.iiarjournals.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Current trends and future prospects of this compound: a lipase inhibitor and pro-drug for obesity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological effect and mechanism of orlistat in anti-tumor therapy: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibitors of mammalian fatty acid synthase suppress DNA replication and induce apoptosis in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impairment of Angiogenesis by Fatty Acid Synthase Inhibition Involves mTOR Malonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting lipid metabolism by the lipoprotein lipase inhibitor orlistat results in apoptosis of B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. deepdyve.com [deepdyve.com]
dealing with Lipstatin degradation during storage
Welcome to the Technical Support Center for Lipstatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound and to troubleshoot potential degradation issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound in its pure, solid form should be stored at -20°C for up to three years.[1] If received as a solution in a solvent, it is best to store it at -80°C, which should maintain its stability for up to six months.[2] For short-term use, stock solutions can be stored at -20°C for up to one month.[2] It is crucial to minimize freeze-thaw cycles by preparing aliquots of your stock solution.[1]
Q2: I've observed a loss of activity in my this compound sample. What are the likely causes of degradation?
A2: The most common cause of this compound degradation is the hydrolysis of its β-lactone ring. This is particularly problematic under alkaline (high pH) conditions, which leads to the opening of the ring and inactivation of the molecule.[3] Other potential factors that can contribute to degradation include exposure to high temperatures, humidity, and light. This compound is a lipid-based compound and, like other unsaturated lipids, can be susceptible to oxidation and hydrolysis, especially if not handled under inert gas and in appropriate solvents.[4]
Q3: How can I prepare a stable stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO).[1] It is recommended to use freshly opened, anhydrous DMSO as this compound is hygroscopic and moisture can promote hydrolysis.[2] Once dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.[1] Store these aliquots at -80°C for long-term storage or -20°C for shorter periods.[2]
Q4: What analytical methods can I use to assess the purity and degradation of my this compound sample?
A4: The most common and reliable method for quantifying this compound and its degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method can separate intact this compound from its degradants, allowing for accurate quantification of purity.[5][6][7] For a simpler, more rapid qualitative assessment, Thin-Layer Chromatography (TLC) can be employed.[5] Additionally, high-throughput screening (HTS) assays using a chromogenic substrate can be adapted to assess the inhibitory activity of this compound, which would indirectly indicate its stability.
Q5: Are there any known degradation products of this compound?
A5: The primary degradation product of this compound is the inactive, ring-opened hydrolyzed form resulting from the cleavage of the β-lactone ring. Forced degradation studies on similar compounds have also identified products of oxidation and photodegradation. The exact nature and quantity of these degradation products can be identified and quantified using a validated stability-indicating HPLC method coupled with mass spectrometry (LC-MS).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Complete loss of this compound activity | Exposure to alkaline pH (e.g., in buffer or media) | The β-lactone ring is susceptible to hydrolysis at alkaline pH, leading to inactivation.[3] Ensure all solutions are at a neutral or slightly acidic pH. Prepare fresh solutions and use them promptly. |
| Improper long-term storage | Storage at temperatures above -20°C for the solid form or -80°C for solutions can lead to degradation.[1][2] Review your storage conditions and ensure they align with the recommendations. | |
| Gradual decrease in activity over time | Repeated freeze-thaw cycles of stock solution | This can introduce moisture and promote degradation.[1] Prepare single-use aliquots of your stock solution to avoid repeated temperature cycling. |
| Exposure to air (oxidation) | This compound is an unsaturated lipid and can be prone to oxidation. When preparing solutions, consider working under an inert gas (e.g., argon or nitrogen). | |
| Inconsistent results between experiments | Incomplete dissolution of this compound | Ensure this compound is fully dissolved in the solvent before further dilution. Sonication may be required for complete dissolution in DMSO.[2] |
| Adsorption to plasticware | Lipids can adsorb to certain types of plastic. Use glass or polypropylene labware when working with this compound solutions. | |
| Presence of unexpected peaks in HPLC analysis | Sample degradation | Review sample handling and storage procedures. Perform a forced degradation study to identify potential degradation products. |
| Contamination of solvent or glassware | Use high-purity solvents and ensure all glassware is thoroughly cleaned and dried before use. |
Quantitative Data on this compound Degradation
Table 1: Effect of pH on the Hydrolysis of a β-Lactone Ring at 37°C (Illustrative Data)
| pH | Half-life (t½) in hours | Degradation Rate Constant (k) in h⁻¹ |
| 5.0 | Stable | Negligible |
| 7.0 | 48 | 0.014 |
| 8.0 | 12 | 0.058 |
| 9.0 | 2 | 0.347 |
Table 2: Effect of Temperature on the Degradation of this compound in Solution (pH 7.4) (Illustrative Data)
| Temperature (°C) | Half-life (t½) in days | Degradation Rate Constant (k) in day⁻¹ |
| 4 | 90 | 0.0077 |
| 25 | 14 | 0.0495 |
| 37 | 5 | 0.1386 |
Table 3: Photodegradation of this compound in Solution (Illustrative Data)
| Light Condition | Exposure Duration (hours) | % Degradation |
| Dark Control | 24 | < 1% |
| UV Light (254 nm) | 24 | 45% |
| Visible Light | 24 | 15% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. The specific conditions may need to be optimized for your particular instrument and column.
1. Objective: To quantify this compound and separate it from its potential degradation products.
2. Materials:
- HPLC system with UV detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid (or other suitable buffer component)
- This compound reference standard
- This compound sample for analysis
3. Chromatographic Conditions (Example):
- Mobile Phase A: Water with 0.1% Phosphoric Acid
- Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
- Gradient Elution:
- 0-5 min: 30% B
- 5-20 min: 30% to 90% B
- 20-25 min: 90% B
- 25-30 min: 90% to 30% B
- 30-35 min: 30% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 210 nm
- Injection Volume: 20 µL
4. Procedure:
- Prepare the mobile phases and degas them.
- Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration.
- Prepare your this compound sample in the same solvent.
- Equilibrate the HPLC system with the initial mobile phase composition.
- Inject the standard and sample solutions.
- Analyze the resulting chromatograms to determine the retention time and peak area of this compound and any degradation products.
5. Validation: For a fully validated method, perform studies for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Protocol 2: High-Throughput Screening (HTS) Assay for this compound Activity
This protocol is adapted from published methods and can be used to rapidly assess the stability of multiple this compound samples by measuring their inhibitory activity against a lipase.
1. Objective: To determine the relative activity of this compound samples.
2. Materials:
- 96-well microplate reader
- Porcine pancreatic lipase (or a suitable fungal lipase)
- Chromogenic lipase substrate (e.g., p-nitrophenyl butyrate - pNPB)
- Tris-HCl buffer (pH 8.0)
- This compound samples
3. Procedure:
- Prepare a working solution of the lipase in Tris-HCl buffer.
- Prepare a working solution of the pNPB substrate in a suitable solvent (e.g., isopropanol).
- In a 96-well plate, add your this compound samples at various dilutions. Include a positive control (no this compound) and a negative control (no lipase).
- Add the lipase solution to all wells except the negative control and incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibition.
- Initiate the reaction by adding the pNPB substrate solution to all wells.
- Immediately begin monitoring the absorbance at 405 nm every minute for 15-30 minutes in the microplate reader.
- Calculate the rate of reaction (change in absorbance over time) for each well.
- Determine the percent inhibition for each this compound sample relative to the positive control.
Visualizations
Caption: this compound degradation pathways.
Caption: Troubleshooting workflow for this compound activity loss.
Caption: Decision tree for this compound storage.
References
- 1. BJOC - Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids [beilstein-journals.org]
- 2. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative assessment of photostability and photostabilisation of Fluvoxamine and its design for actinometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zenodo.org [zenodo.org]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis of Lipstatin and Orlistat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of Lipstatin and its derivative, Orlistat, as inhibitors of gastrointestinal lipase. While both molecules share a common mechanism of action, their clinical development and available in vivo data differ significantly. Orlistat, a more stable hydrogenated derivative of this compound, was preferentially selected for development as an anti-obesity therapeutic.[1] Consequently, a larger body of in vivo research and clinical trial data is available for Orlistat. This guide synthesizes the available data to offer a comparative perspective on their performance.
Mechanism of Action: Potent Lipase Inhibition
Both this compound and Orlistat are potent, irreversible inhibitors of gastric and pancreatic lipases, the primary enzymes responsible for the digestion of dietary fats.[1][2][3][4] Their mechanism involves forming a covalent bond with the serine residue in the active site of these lipases.[2][3][4] This inactivation prevents the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides, leading to a reduction in fat absorption and a subsequent caloric deficit.[2][3] The action of these inhibitors is localized to the gastrointestinal tract, with minimal systemic absorption.[1][5]
In Vivo Efficacy: A Comparative Overview
Direct comparative in vivo studies between this compound and Orlistat are scarce in publicly available literature. However, individual studies on each compound provide insights into their efficacy.
This compound: Preclinical Evidence
This compound, isolated from the bacterium Streptomyces toxytricini, demonstrated significant lipase inhibitory activity in early studies.[1][6] An in vivo study in mice showed that this compound effectively inhibited the absorption of dietary triolein.[7] When co-administered with oleic acid, the absorption of oleic acid was not affected, supporting the specific inhibition of lipase.[7] In this study, an oral dose of 50 mg/kg resulted in an 80% inhibition of lipase activity ex vivo in the intestinal fluid of mice two hours after administration.[7]
Orlistat: Extensive Clinical Data
Orlistat has undergone extensive clinical trials in humans, establishing its efficacy in weight management. When used in conjunction with a hypocaloric diet, Orlistat has been shown to produce significantly more weight loss than diet alone.[2] Clinical trials have also demonstrated that Orlistat can lead to modest improvements in several cardiovascular risk factors.[2][8]
Table 1: Summary of Key In Vivo Efficacy Data for this compound and Orlistat
| Parameter | This compound (in mice) | Orlistat (in humans) |
| Primary Outcome | Inhibition of dietary triolein absorption | Weight loss |
| Dosage | 50 mg/kg (oral) | 120 mg three times daily (oral) |
| Key Findings | 80% inhibition of lipase activity ex vivo in intestinal fluid 2 hours post-administration[7] | - Significantly greater weight loss compared to placebo[2][9]- Modest improvements in total cholesterol, LDL cholesterol, blood pressure, and fasting glucose and insulin concentrations[2][8] |
| Adverse Effects | Not detailed in the provided search results | Gastrointestinal events such as oily spotting, flatus with discharge, and fecal urgency[2][7] |
Experimental Protocols
In Vivo Lipase Inhibition Assessment in Mice (this compound)
A representative experimental protocol for assessing the in vivo efficacy of a lipase inhibitor like this compound in a murine model would typically involve the following steps:
-
Animal Model: Male mice are used for the study.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period before the experiment.
-
Dosing: A single oral dose of the test compound (e.g., 50 mg/kg of this compound) is administered.
-
Dietary Fat Load: Following the administration of the test compound, a dietary fat load, such as triolein, is given to the mice.
-
Sample Collection: At a predetermined time point (e.g., 2 hours post-dosing), intestinal fluid is collected.
-
Ex Vivo Lipase Activity Assay: The collected intestinal fluid is then assayed to measure the level of lipase activity.
-
Data Analysis: The percentage of lipase inhibition is calculated by comparing the lipase activity in the treated group to a control group that received the vehicle without the test compound.
Human Clinical Trial for Weight Management (Orlistat)
A typical randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy of Orlistat for weight management in obese patients would follow this general protocol:
-
Patient Population: Obese individuals with a specified Body Mass Index (BMI) are recruited.
-
Inclusion/Exclusion Criteria: Strict criteria are applied to ensure a homogenous study population and to minimize risks.
-
Run-in Period: A single-blind placebo run-in period is often included to assess dietary compliance.
-
Randomization: Eligible participants are randomly assigned to receive either Orlistat (e.g., 120 mg three times daily) or a placebo.
-
Intervention: Both groups receive counseling on a hypocaloric diet and are encouraged to increase physical activity.
-
Duration: The trial is conducted over a significant period, often one to two years.
-
Outcome Measures: The primary endpoint is typically the change in body weight. Secondary endpoints may include changes in lipid profiles, blood pressure, and glucose metabolism.
-
Safety Monitoring: Adverse events are systematically recorded and monitored throughout the study.
-
Statistical Analysis: Appropriate statistical methods are used to compare the outcomes between the treatment and placebo groups.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of lipase inhibition by this compound and Orlistat.
Caption: Generalized experimental workflow for in vivo evaluation of lipase inhibitors.
Conclusion
Both this compound and Orlistat are effective inhibitors of gastrointestinal lipases. Due to its enhanced stability, Orlistat has been extensively studied in humans and is an approved anti-obesity medication.[1] The available in vivo data for this compound, primarily from preclinical animal models, also demonstrates its potential to reduce dietary fat absorption. While a direct head-to-head clinical comparison is lacking, the wealth of data for Orlistat provides a strong basis for understanding the clinical utility of this class of lipase inhibitors. Future research could explore the potential of other stable derivatives of this compound or combination therapies to enhance efficacy and minimize side effects.
References
- 1. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]
- 2. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of action of orlistat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of action of orlistat. | Semantic Scholar [semanticscholar.org]
- 5. Orlistat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Effect of Orlistat on Sterol Metabolism in Obese Patients [frontiersin.org]
- 9. What is the long-term efficacy and tolerability of orlistat, a gastrointestinal lipase inhibitor, for the treatment of obesity in primary care? | MDedge [mdedge.com]
Lipstatin vs. Other Natural Lipase Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the inhibition of pancreatic lipase stands as a clinically validated strategy for the management of obesity. Pancreatic lipase is the key enzyme responsible for the digestion of dietary triglycerides. By inhibiting this enzyme, the absorption of fats from the intestine is reduced, leading to decreased caloric intake. Lipstatin, a potent natural product isolated from Streptomyces toxytricini, is a benchmark inhibitor in this field and the parent compound of the FDA-approved drug Orlistat.[1][2][3] This guide provides an objective comparison of this compound with other natural lipase inhibitors, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: The Potency of the β-Lactone Ring
This compound exerts its potent inhibitory effect through a unique mechanism. It contains a reactive β-lactone ring that forms a covalent bond with the serine residue in the active site of pancreatic lipase.[3][4] This acylation of the enzyme results in its irreversible inactivation.[1][2] The hydrogenated derivative of this compound, tetrahydrothis compound (THL) or Orlistat, functions via the same mechanism.[4][5]
Many other natural inhibitors, particularly plant-derived polyphenols, also inhibit pancreatic lipase. However, they typically act through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, leading to reversible inhibition.[6] Their mechanisms can be competitive, non-competitive, or mixed-type.[6] The irreversible nature of this compound's inhibition is a key differentiator contributing to its high potency.
Comparative Efficacy of Natural Lipase Inhibitors
The inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. This compound is distinguished by its exceptionally low IC50 value.[1][2][7] While many natural compounds show promise, their efficacy can vary significantly. It is also crucial to note whether the reported activity is against porcine pancreatic lipase (pPL) or human pancreatic lipase (hPL), as potency can differ substantially between the two.[8][9]
| Inhibitor | Source | Class | Target Lipase | IC50 Value (µM) | Citation(s) |
| This compound | Streptomyces toxytricini | β-Lactone | pPL | 0.14 | [1][2][7] |
| Orlistat (THL) | Synthetic (from this compound) | β-Lactone | hPL | ~0.03 (Ki) | [4][5] |
| Catechin Gallate | Tea (Camellia sinensis) | Polyphenol (Flavonoid) | hPL | 0.041 | [8] |
| Epicatechin Gallate | Tea (Camellia sinensis) | Polyphenol (Flavonoid) | hPL | 0.79 | [8] |
| Theaflavin-3,3'-gallate | Black Tea | Polyphenol (Flavonoid) | pPL | 1.9 | [10] |
| Quercetin | Various Plants (e.g., Onions, Hot Pepper) | Polyphenol (Flavonoid) | pPL | 6.1 - 21.5 | [6] |
| Pinoresinol | Mediterranean Plants | Polyphenol (Lignan) | pPL | 10.1 | [11] |
| Isolariciresinol | Mediterranean Plants | Polyphenol (Lignan) | pPL | 12.3 | [11] |
| Licochalcone A | Glycyrrhiza species | Polyphenol (Chalconoid) | hPL | 18.03 | [8] |
| Methyl Chlorogenate | Centipede Grass | Polyphenol | pPL | 33.6 | [2] |
| Curcumin | Curcuma longa | Polyphenol | pPL | 36.5 | [11] |
| Caffeic Acid | Coffee, Hot Pepper | Phenolic Acid | pPL | 401.5 | [6][10] |
Experimental Protocols
Detailed and standardized methodologies are critical for the comparative evaluation of enzyme inhibitors. Below are protocols for a primary in vitro screening assay and a secondary cell-based assay to assess the downstream effects on lipid accumulation.
In Vitro Pancreatic Lipase Inhibition Assay (p-NPP Method)
This spectrophotometric assay measures the activity of pancreatic lipase by quantifying the release of p-nitrophenol from the substrate p-nitrophenyl palmitate (p-NPP).
Materials:
-
Porcine Pancreatic Lipase (pPL), Type II
-
p-Nitrophenyl palmitate (p-NPP)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Inhibitor compound (e.g., this compound, plant extract)
-
Orlistat (as a positive control)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader (405 nm)
-
Incubator (37°C)
Procedure:
-
Prepare Reagents:
-
Enzyme Solution: Prepare a stock solution of pPL (e.g., 10 mg/mL) in Tris-HCl buffer.[12]
-
Substrate Solution: Dissolve p-NPP in a suitable solvent like isopropanol or N,N-dimethyl formamide, then dilute with buffer to the final working concentration (e.g., 160-200 µM).[12][13][14]
-
Inhibitor Solutions: Dissolve test compounds and Orlistat in DMSO to create stock solutions, then prepare serial dilutions.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add 100 µL of Tris-HCl buffer.
-
Add 20 µL of the inhibitor solution (or DMSO for the control).
-
Add 40 µL of the pPL enzyme solution.
-
Mix and pre-incubate the plate at 37°C for 10-15 minutes.[12]
-
-
Initiate Reaction:
-
Add 40 µL of the p-NPP substrate solution to each well to start the reaction.[14] The final reaction volume is 200 µL.
-
-
Measurement:
-
Calculation:
-
Calculate the percentage of lipase inhibition using the following formula: Inhibition (%) = [1 - (Abs_inhibitor - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
Determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
-
Cell-Based Lipid Accumulation Assay (Oil Red O Staining)
This assay is used to visualize and quantify the accumulation of lipids (triglycerides) in adipocytes. It can be adapted to assess how compounds that inhibit fat digestion ultimately affect fat storage in cells, for instance, by treating cells with the digested products of a high-fat meal in the presence or absence of a lipase inhibitor.
Materials:
-
3T3-L1 preadipocyte cell line
-
Cell culture medium (DMEM), fetal bovine serum (FBS), and differentiation-inducing cocktail (e.g., insulin, dexamethasone, IBMX)
-
Oil Red O staining kit (Oil Red O powder, isopropanol, hematoxylin)[15][16]
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 10% formalin)[16]
-
Microscope and 96-well plate reader (492 nm)
Procedure:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes to confluence in a 24- or 96-well plate.
-
Induce differentiation into mature adipocytes using a standard differentiation cocktail for several days until lipid droplets are visible.
-
-
Inhibitor Treatment (Example Setup):
-
Prepare a lipid emulsion (e.g., olive oil + bile salts) and pre-incubate it with pancreatic lipase and varying concentrations of the test inhibitor (e.g., this compound).
-
Remove the differentiation medium from the mature adipocytes, wash with PBS, and add the pre-digested lipid mixture to the cells.
-
Incubate for 24-48 hours to allow for the uptake of fatty acids and subsequent lipid accumulation.
-
-
Staining Protocol:
-
Wash cells gently with PBS.
-
Wash with water and then with 60% isopropanol for 5 minutes.[15][16]
-
Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 15-20 minutes.[15][16]
-
Wash the cells extensively with water to remove excess stain.[16]
-
(Optional) Counterstain the nuclei with hematoxylin for 1 minute and rinse with water.[15][16]
-
-
Quantification:
-
Microscopy: Visualize the stained lipid droplets (red) and nuclei (blue) under a microscope.
-
Extraction: Elute the Oil Red O stain from the cells by adding 100% isopropanol and incubating for 10 minutes with gentle shaking.[15]
-
Measurement: Transfer the eluate to a new 96-well plate and measure the absorbance at approximately 492-518 nm.[15][18] The absorbance is directly proportional to the amount of accumulated lipid.
-
Mandatory Visualizations
Signaling Pathway: Dietary Fat Digestion and Inhibition
Caption: Pathway of dietary fat digestion and the point of enzymatic inhibition by lipase inhibitors.
Experimental Workflow: Screening for Natural Lipase Inhibitors
Caption: General experimental workflow for screening and identifying lipase inhibitors from natural sources.
References
- 1. This compound, an inhibitor of pancreatic lipase, produced by Streptomyces toxytricini. I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current trends and future prospects of this compound: a lipase inhibitor and pro-drug for obesity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. magistralbr.caldic.com [magistralbr.caldic.com]
- 5. scbt.com [scbt.com]
- 6. In vitro Inhibition of Pancreatic Lipase by Polyphenols: A Kinetic, Fluorescence Spectroscopy and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. publishing.emanresearch.org [publishing.emanresearch.org]
- 11. Leveraging Natural Compounds for Pancreatic Lipase Inhibition via Virtual Screening [mdpi.com]
- 12. jmp.huemed-univ.edu.vn [jmp.huemed-univ.edu.vn]
- 13. tandfonline.com [tandfonline.com]
- 14. Proteinaceous Pancreatic Lipase Inhibitor from the Seed of Litchi chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. protocols.io [protocols.io]
- 18. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Irreversible Inhibition of Pancreatic Lipase by Lipstatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lipstatin's performance as an irreversible inhibitor of pancreatic lipase, supported by experimental data and methodologies. Pancreatic lipase is a critical enzyme in the digestion of dietary fats, and its inhibition is a key mechanism for managing obesity. This compound, a natural product isolated from Streptomyces toxytricini, and its saturated derivative, Orlistat, are potent inhibitors of this enzyme.[1][2][3]
Mechanism of Irreversible Inhibition
This compound's inhibitory action stems from its β-lactone ring.[2][4] This structure facilitates a covalent bond with the active serine residue (specifically, Ser152) in the catalytic triad of pancreatic lipase.[5][6] This acylation of the active site renders the enzyme inactive, thereby preventing it from hydrolyzing dietary triglycerides into absorbable free fatty acids and monoglycerols.[3][5] The formation of this stable, covalent acyl-enzyme complex is the hallmark of irreversible inhibition.[7]
Caption: Mechanism of this compound's irreversible inhibition of pancreatic lipase.
Experimental Validation of Irreversible Inhibition
The irreversible nature of lipase inhibition by this compound and its analogs is validated through various kinetic studies and biochemical assays.
Key Experimental Approaches:
-
Time-Dependent Inhibition Assays: A hallmark of irreversible inhibitors is that their inhibitory effect increases with incubation time. Experiments typically involve pre-incubating the enzyme with the inhibitor for varying durations before adding the substrate to measure residual enzyme activity.[8]
-
Jump Dilution Experiments: To distinguish between tight-binding reversible inhibitors and true irreversible inhibitors, a "jump dilution" experiment is often performed. In this method, the enzyme-inhibitor complex is significantly diluted. If the inhibitor is reversible, its dissociation from the enzyme will lead to a recovery of enzyme activity. For an irreversible inhibitor, no such recovery is observed.[8]
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency. For irreversible inhibitors, the IC50 value is often time-dependent. This compound has been shown to have an IC50 of 0.14 µM for pancreatic lipase.[2][4][9]
-
Spectrophotometric Assays: A common method involves using a chromogenic substrate like p-nitrophenyl butyrate (p-NPB) or p-nitrophenyl palmitate (pNPP).[10][11] The lipase hydrolyzes the substrate, releasing p-nitrophenol, which can be quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm). The rate of p-nitrophenol formation is proportional to the lipase activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Current trends and future prospects of this compound: a lipase inhibitor and pro-drug for obesity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a ‘tail switching’ strategy on a piperazinyl azetidine skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (Open Access) this compound, an inhibitor of pancreatic lipase, produced by streptomyces toxytricini (1987) | Ernst Karl Weibel | 341 Citations [scispace.com]
- 10. tandfonline.com [tandfonline.com]
- 11. 4.6. Pancreatic Lipase Inhibition Assay [bio-protocol.org]
Comparative Guide to the Cross-Reactivity of Lipstatin with Serine Hydrolases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the serine hydrolase inhibitor Lipstatin and its alternatives, focusing on cross-reactivity and selectivity. The information presented is supported by experimental data to aid in the selection and interpretation of results when using these chemical probes.
Introduction to this compound and Serine Hydrolases
Serine hydrolases are one of the largest and most diverse enzyme classes, representing approximately 1% of all proteins in the human proteome.[1][2] These enzymes, which include lipases, proteases, esterases, and amidases, utilize a highly reactive serine residue in their active site to catalyze the hydrolysis of ester or amide bonds.[1][2] Given their critical roles in physiology, serine hydrolases are important targets for drug development in areas such as obesity, diabetes, and neurodegenerative disorders.[3]
This compound is a natural product isolated from Streptomyces toxytricini. It is a potent, irreversible inhibitor of pancreatic lipase.[4] Its mechanism of action involves a β-lactone structure that forms a stable covalent bond with the catalytic serine residue of the target enzyme, rendering it inactive.[4] The hydrogenated derivative of this compound, known as Orlistat (or tetrahydrothis compound), is a clinically approved anti-obesity drug that functions by inhibiting gastric and pancreatic lipases, thereby reducing the absorption of dietary fats.[5]
Selectivity Profile of this compound and its Analogs
While this compound and Orlistat are potent inhibitors of digestive lipases, their selectivity across the entire serine hydrolase superfamily is a critical consideration for research applications. Orlistat is reported to have minimal to no inhibitory activity against other digestive enzymes like trypsin, chymotrypsin, and phospholipases.[4] However, studies using modern chemoproteomic techniques have revealed that tetrahydrothis compound (Orlistat) can inhibit other metabolic serine hydrolases, such as α/β-hydrolase domain-containing 6 (ABHD6) and ABHD12.[6] This underscores the importance of evaluating inhibitor selectivity in a broad, proteome-wide context.
Comparison with Alternative Serine Hydrolase Inhibitors
To contextualize the selectivity of this compound/Orlistat, this guide includes data on Lalistat-1 and Lalistat-2. These inhibitors were developed to target lysosomal acid lipase (LAL) but have demonstrated significant off-target activity against other neutral lipid hydrolases.[7][8][9] Comparing these compounds highlights the common challenge of achieving absolute specificity and the varying cross-reactivity profiles among different inhibitor scaffolds.
Quantitative Comparison of Inhibitor Potency (IC₅₀)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound, Orlistat, and Lalistat inhibitors against various serine hydrolases. Lower IC₅₀ values indicate higher potency.
| Inhibitor | Target Enzyme | Species/Source | IC₅₀ Value | Reference |
| This compound | Pancreatic Lipase | - | 0.14 µM | [4] |
| Orlistat | Pancreatic Lipase | Porcine | 0.22 µg/mL | [10] |
| Pancreatic Lipase | Porcine | 12.38 µg/mL | [11] | |
| ABHD6 | Human | ~50 nM | ||
| ABHD12 | Human | ~190 nM | [6] | |
| Lalistat-1 | Lysosomal Acid Lipase (LAL) | Human (purified) | 68 nM | |
| Neutral Cholesteryl Ester Hydrolase | Mouse (in vitro) | Significant inhibition at 0.1 µM | [7] | |
| Trypsin | - | Less effect | [12] | |
| Lalistat-2 | Lysosomal Acid Lipase (LAL) | - | 152 nM | [13] |
| Neutral Lipase Activity | - | ~10 µM | [7] |
Note: IC₅₀ values can vary significantly based on assay conditions, substrate used, and enzyme source. Direct comparison between different studies should be made with caution.
Experimental Protocols
Assessing the selectivity of an inhibitor like this compound across the serine hydrolase family is effectively achieved using Competitive Activity-Based Protein Profiling (Competitive ABPP) . This chemoproteomic technique allows for the direct visualization of an inhibitor's engagement with its targets in a complex biological sample.[14][15]
Protocol: Competitive ABPP for Serine Hydrolase Inhibitor Profiling
-
Proteome Preparation: Prepare a cell or tissue lysate in an appropriate buffer (e.g., PBS or Tris-HCl) to serve as the source of native enzymes. Determine the total protein concentration using a standard method like the BCA assay.
-
Inhibitor Incubation: Aliquot the proteome (e.g., 50 µg of total protein per sample). Pre-incubate the samples with the test inhibitor (e.g., this compound) at various concentrations or with a vehicle control (e.g., DMSO) for a defined period (typically 30-60 minutes) at a controlled temperature (e.g., 37°C).[16]
-
Activity-Based Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (ABP), such as a fluorophosphonate coupled to a fluorescent reporter (e.g., FP-Rhodamine), to each sample.[3][17] Incubate for an additional 30-60 minutes. The ABP will covalently label the active site of serine hydrolases that were not previously blocked by the test inhibitor.
-
SDS-PAGE Analysis: Quench the labeling reaction by adding a denaturing loading buffer (e.g., 4x SDS-PAGE loading buffer) and boiling the samples. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualization and Analysis: Visualize the fluorescently labeled proteins directly using an in-gel fluorescence scanner.[14] The protein bands corresponding to active serine hydrolases will appear fluorescent. A dose-dependent decrease in the fluorescence intensity of a specific band in the inhibitor-treated lanes compared to the vehicle control indicates that the inhibitor is targeting that particular enzyme.[14] The identity of the target enzyme can be confirmed by mass spectrometry.
Visualizations
Mechanism of Inhibition
The fundamental mechanism of action for this compound and its analogs is the covalent modification of the active site serine residue within a serine hydrolase.
Caption: Covalent inhibition of a serine hydrolase by this compound.
Experimental Workflow
The following diagram illustrates the workflow for determining inhibitor selectivity using Competitive Activity-Based Protein Profiling (ABPP).
Caption: Workflow for Competitive Activity-Based Protein Profiling.
References
- 1. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serine hydrolase - Wikipedia [en.wikipedia.org]
- 3. Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an inhibitor of pancreatic lipase, produced by Streptomyces toxytricini. I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Off-target effects of the lysosomal acid lipase inhibitors Lalistat-1 and Lalistat-2 on neutral lipid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target effects of the lysosomal acid lipase inhibitors Lalistat-1 and Lalistat-2 on neutral lipid hydrolases – Molecular Metabolism [molecularmetabolism.com]
- 9. researchgate.net [researchgate.net]
- 10. Pancreatic lipase inhibitory activity of taraxacum officinale in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Lipase Potential of the Organic and Aqueous Extracts of Ten Traditional Edible and Medicinal Plants in Palestine; a Comparison Study with Orlistat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of a Serine Hydrolase Targeted by Acyl-protein Thioesterase Inhibitors in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activity based protein profiling to detect serine hydrolase alterations in virus infected cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lipstatin Analogues: Unraveling their Pancreatic Lipase Inhibitory Activity
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the inhibitory activity of Lipstatin and its analogues against pancreatic lipase, supported by experimental data. This analysis aims to shed light on the structure-activity relationships that govern their potency as lipase inhibitors.
This compound, a natural product isolated from Streptomyces toxytricini, is a potent and irreversible inhibitor of pancreatic lipase, a key enzyme in the digestion of dietary fats.[1][2] Its hydrogenated derivative, Orlistat (also known as Tetrahydrothis compound), is a well-established anti-obesity drug.[3][4] The therapeutic effect of these compounds lies in their ability to form a covalent bond with the active serine site of gastric and pancreatic lipases, thereby preventing the hydrolysis of dietary triglycerides.[3][5][6] This guide delves into the comparative inhibitory activities of various this compound analogues, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Comparative Inhibitory Activity of this compound and its Analogues
The inhibitory potency of this compound and its analogues is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The following table summarizes the IC50 values of this compound and several of its natural and synthetic analogues against pancreatic lipase.
| Compound | Type | IC50 Value (µM) | Source(s) |
| This compound | Natural Product | 0.14 | [1][2][3][7][8][9] |
| Orlistat (Tetrahydrothis compound) | Hydrogenated Derivative | 0.004 - 0.36 | [10][11][12] |
| ent-THL (2) | Diastereomer of THL | 0.02 | [10] |
| Other THL Diastereomers | Diastereomers of THL | 0.004 - 0.93 | [10] |
| Vibralactone | Natural Product (Fungal) | 0.4 - 47.26 | [11] |
| Vibralactone Oximes | Synthetic Derivatives | More potent than Vibralactone | [11] |
Experimental Protocols for Pancreatic Lipase Inhibition Assay
The determination of the inhibitory activity of this compound analogues is commonly performed using an in vitro pancreatic lipase inhibition assay. The following is a generalized protocol based on spectrophotometric methods.
Objective: To determine the IC50 value of a test compound against porcine pancreatic lipase.
Materials:
-
Porcine pancreatic lipase (PPL)
-
p-Nitrophenyl palmitate (pNPP) as substrate
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (this compound analogues) dissolved in a suitable solvent (e.g., DMSO)
-
Orlistat as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer.
-
Prepare a stock solution of the substrate, p-nitrophenyl palmitate, in a suitable solvent.
-
Prepare serial dilutions of the test compounds and the positive control (Orlistat) at various concentrations.
-
-
Enzyme Inhibition Assay:
-
In a 96-well microplate, add a defined volume of the lipase solution to each well.
-
Add the test compounds at different concentrations to the respective wells. A control well should contain the enzyme and buffer without any inhibitor.
-
Incubate the plate at 37°C for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution (pNPP) to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) at different time intervals using a microplate reader. The product of the reaction, p-nitrophenol, absorbs light at this wavelength.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined from the resulting dose-response curve, representing the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizing the Experimental Workflow and Mechanism of Action
To better understand the experimental process and the underlying inhibitory mechanism, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for determining the IC50 of this compound analogues.
Caption: Mechanism of pancreatic lipase inhibition by this compound analogues.
References
- 1. This compound, an inhibitor of pancreatic lipase, produced by Streptomyces toxytricini. I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orlistat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Lipase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Stereochemical Structure Activity Relationship Studies (S-SAR) of Tetrahydrothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Anti-Obesity Efficacy of Lipstatin and its Derivatives in Animal Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-obesity effects of Lipstatin and its clinically significant derivative, Orlistat, against other pharmacological alternatives, supported by experimental data from animal models.
This compound, a natural product isolated from Streptomyces toxytricini, is a potent inhibitor of pancreatic and gastric lipases, enzymes crucial for the digestion of dietary fats.[1][2] Its hydrogenated derivative, Orlistat (also known as Tetrahydrothis compound), is a more stable compound and an FDA-approved medication for the long-term management of obesity.[2][3] Both this compound and Orlistat share a common mechanism of action: they form a covalent bond with the serine residue in the active site of lipases, thereby inactivating them.[1] This inhibition prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerols, leading to a reduction in caloric intake from fat.[3]
This guide summarizes key findings from preclinical studies in animal models, offering a comparative analysis of the efficacy of this compound's derivative, Orlistat, against other anti-obesity agents.
Comparative Efficacy of Orlistat in Animal Models
The following tables summarize the quantitative data from studies comparing the effects of Orlistat with other anti-obesity drugs in diet-induced obese (DIO) animal models.
Table 1: Comparison of Orlistat and Cetilistat in Obese Diabetic Mice
| Parameter | Placebo | Orlistat (120 mg/kg/day) | Cetilistat (80 mg/kg/day) | Cetilistat (120 mg/kg/day) |
| Body Weight Reduction (kg) | -2.86 | -3.78 | -3.85 | -4.32 |
| Glycosylated Hemoglobin (HbA1c) Reduction | - | Significant Reduction | Significant Reduction | Significant Reduction |
| Data from a 12-week study in obese diabetic patients on metformin. While this is a clinical trial, the direct comparison of two lipase inhibitors is highly relevant.[4] |
Table 2: Comparison of Orlistat and Liraglutide in a Real-World Study
| Parameter | Orlistat (120 mg, 3 times a day) | Liraglutide (up to 3 mg daily) |
| Weight Loss (kg) | -3.3 | -7.7 |
| Patients with ≥5% Weight Loss | 27.4% | 64.7% |
| Data from a retrospective observational cohort study in humans with a median follow-up of 7 months.[5][6] |
Table 3: Comparison of Orlistat and Sibutramine in Obese Type 2 Diabetic Patients
| Parameter | Orlistat (360 mg daily) | Sibutramine (10 mg daily) |
| Body Mass Index (BMI) Improvement | Significant | Significant |
| Waist Circumference Improvement | Significant | Significant |
| Data from a 12-month, double-blind, randomized study.[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Diet-Induced Obesity (DIO) Rodent Model
-
Animal Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[8]
-
Housing: Animals are typically housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet: A high-fat diet (HFD) is provided to induce obesity. The diet composition is critical and often consists of 45% to 60% of calories from fat.
-
Induction Period: The HFD is administered for a period of 6 to 12 weeks to establish the obese phenotype, characterized by significant weight gain compared to control animals on a standard chow diet.
-
Treatment Administration: Following the induction period, animals are randomly assigned to treatment groups. This compound, Orlistat, or comparator drugs are typically administered orally via gavage. Doses vary between studies but are often in the range of 10-200 mg/kg/day for Orlistat.[8]
-
Monitoring: Body weight and food intake are monitored regularly (e.g., daily or weekly). At the end of the study, blood samples are collected for biochemical analysis (lipid profile, glucose, etc.), and various tissues (e.g., adipose tissue, liver) are harvested for further analysis.
In Vitro Pancreatic Lipase Inhibition Assay
-
Enzyme Source: Porcine pancreatic lipase is commonly used.
-
Substrate: A chromogenic substrate, such as p-nitrophenyl palmitate (pNPP), is used. The hydrolysis of pNPP by lipase releases p-nitrophenol, which can be quantified spectrophotometrically.
-
Procedure: The assay is typically performed in a microplate format. The test compound (e.g., this compound extract) is pre-incubated with the lipase solution. The reaction is initiated by adding the substrate. The absorbance is measured at a specific wavelength (e.g., 405 nm) over time.
-
Positive Control: Orlistat is used as a positive control to validate the assay.
-
Calculation: The percentage of lipase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in the control (without inhibitor). The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is then determined.[9]
Visualizing the Pathways and Processes
The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating its anti-obesity effects.
References
- 1. researchgate.net [researchgate.net]
- 2. sochob.cl [sochob.cl]
- 3. Comparative Efficiency and Safety of Pharmacological Approaches to the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Weight loss, HbA1c reduction, and tolerability of cetilistat in a randomized, placebo-controlled phase 2 trial in obese diabetics: comparison with orlistat (Xenical) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effectiveness and tolerability of orlistat and liraglutide in patients with obesity in a real-world setting: The XENSOR Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. mdpi.com [mdpi.com]
- 9. Pancreatic lipase inhibitory activity of taraxacum officinale in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Lipstatin and Synthetic Lipase Inhibitors
In the landscape of anti-obesity therapeutics, the inhibition of pancreatic lipase stands out as a clinically validated strategy for weight management. This approach targets the digestion and absorption of dietary fats, offering a mechanism to reduce caloric intake. At the forefront of this class of compounds is Lipstatin, a natural product isolated from Streptomyces toxytricini, and its semi-synthetic derivative, Orlistat, which has become the benchmark for lipase inhibitors.[1][2] Concurrently, extensive research has been dedicated to developing novel synthetic lipase inhibitors with the aim of improving efficacy and mitigating the side effects associated with existing treatments.
This guide provides an objective, data-driven comparison of this compound and various synthetic lipase inhibitors, intended for researchers, scientists, and professionals in drug development. We will delve into their mechanisms of action, compare their performance using experimental data, detail the methodologies of key experiments, and visualize the underlying biological and experimental processes.
Mechanism of Action: A Shared Strategy
The primary target for both this compound and synthetic lipase inhibitors is the family of digestive lipases, particularly gastric and pancreatic lipases. These enzymes are crucial for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[3][4] By inhibiting these enzymes, undigested fats are excreted from the body, resulting in a caloric deficit.[5][6]
This compound and Orlistat: this compound and its hydrogenated, more stable derivative Orlistat, function as potent, irreversible inhibitors of these lipases.[1][2] Their mechanism hinges on a reactive β-lactone ring which forms a covalent bond with the serine residue (specifically Ser-152) located at the active site of the lipase.[7][8][9] This acylation effectively inactivates the enzyme, preventing it from breaking down triglycerides.[3][7] The β-lactone structure is critical; cleavage of this ring results in a complete loss of inhibitory activity.[1][10]
Synthetic Lipase Inhibitors: The development of synthetic lipase inhibitors often leverages the structural and mechanistic understanding gained from this compound. Many synthetic strategies are based on mimicking the structure of triglycerides, the natural substrate of lipases.[10] Others, like Cetilistat, also target the active site of the lipase. The goal of these synthetic approaches is often to create compounds with improved stability, selectivity, and pharmacokinetic profiles, potentially leading to fewer adverse effects.[9][10]
Performance and Efficacy: A Quantitative Comparison
The efficacy of lipase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) value, which measures the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. In vivo studies further evaluate their practical effectiveness in reducing dietary fat absorption and influencing body weight.
| Inhibitor | Type | IC50 against Pancreatic Lipase (µM) | In Vivo Efficacy | Key Adverse Effects |
| This compound | Natural Product | 0.14[2][10] | Inhibited absorption of dietary triolein in mice; inhibited 80% of lipase ex vivo in mice at 50 mg/kg.[10] | Not extensively documented in clinical trials due to the development of Orlistat. |
| Orlistat (Tetrahydrothis compound) | Semi-synthetic | Varies by study: 0.0013, 0.21 ± 0.012, 0.86 ± 0.09, 0.99, 6.5 ± 0.17[11][12] | Inhibits dietary fat absorption by approximately 30% at the therapeutic dose (120 mg, three times a day).[5][6] Leads to greater weight loss compared to diet alone.[3] | Oily stools (steatorrhea), fecal urgency, flatulence, abdominal cramping, potential for fat-soluble vitamin deficiencies.[3][10] |
| Cetilistat | Synthetic | Has completed clinical trials, suggesting significant inhibitory activity.[10] (Specific IC50 not detailed in provided results) | Under investigation for obesity treatment. | Generally better tolerated than Orlistat with fewer gastrointestinal side effects. |
| Benzimidazole-thiophene hybrids | Synthetic | 0.338 ± 0.0387[11] | Preclinical; demonstrates strong anti-lipase activity in vitro.[11] | Not yet clinically evaluated. |
| Quinazolinone-indole hybrids | Synthetic | 4.71 ± 0.851[11] | Preclinical; shows promising in vitro activity.[11] | Not yet clinically evaluated. |
Note: The variability in reported IC50 values for Orlistat can be attributed to differences in experimental conditions, such as the source of the lipase (human, porcine) and the specific assay methods used.[11]
Experimental Protocols
The evaluation of lipase inhibitors relies on standardized in vitro and in vivo experimental models.
1. In Vitro Pancreatic Lipase Inhibition Assay
This assay spectrophotometrically measures the ability of a compound to inhibit the enzymatic activity of pancreatic lipase.
-
Objective: To determine the IC50 value of a test compound against pancreatic lipase.
-
Materials:
-
Procedure:
-
A solution containing Tris-HCl buffer, the pancreatic lipase enzyme, and the test compound at various concentrations is prepared in the wells of a microplate.[13]
-
The mixture is pre-incubated at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.[13][15]
-
The enzymatic reaction is initiated by adding the pNPP substrate solution to each well.[13]
-
The plate is incubated again at 37°C for a set time (e.g., 7-30 minutes).[13][15] During this time, the lipase hydrolyzes pNPP, releasing the chromogenic product p-nitrophenol.
-
The absorbance of the solution is measured at 405 nm using a microplate reader. The amount of p-nitrophenol produced is directly proportional to the lipase activity.[13]
-
Control reactions (without inhibitor) and blank reactions (without enzyme) are run in parallel.[13]
-
The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[16]
-
2. In Vivo Assessment of Lipase Inhibitor Efficacy (Olive Oil-Loaded Mouse Model)
This model assesses the ability of a lipase inhibitor to suppress the increase in serum triglyceride levels after a fat-rich meal.
-
Objective: To evaluate the in vivo efficacy of a lipase inhibitor in preventing fat absorption.
-
Materials:
-
Mice (fasted overnight)
-
Olive oil (as the lipid load)
-
Test compound (inhibitor)
-
Vehicle control
-
-
Procedure:
-
Mice are fasted overnight to ensure a baseline triglyceride level.
-
The test compound or vehicle is administered orally to the mice.
-
After a specific period (e.g., 30 minutes), a bolus of olive oil is administered orally to all mice.
-
Blood samples are collected at various time points post-olive oil administration (e.g., 0, 60, 120, 180 minutes).
-
Serum is separated from the blood samples, and triglyceride levels are measured.
-
The efficacy of the inhibitor is determined by comparing the rise in serum triglyceride levels in the inhibitor-treated group to the vehicle-treated control group. A significant suppression of this rise indicates effective in vivo lipase inhibition.[10]
-
Visualizing the Pathways and Processes
Diagrams of Signaling Pathways and Experimental Workflows
References
- 1. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]
- 2. This compound, an inhibitor of pancreatic lipase, produced by Streptomyces toxytricini. I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Orlistat? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Current trends and future prospects of this compound: a lipase inhibitor and pro-drug for obesity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. Synthetic pancreatic lipase inhibitors in obesity treatment: current updates on in silico design, synthesis, bioactivity, and SAR - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic pancreatic lipase inhibitors in obesity treatment: current updates on in silico design, synthesis, bioactivity, and SAR - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pancreatic lipase | Hydrolases & Lipases | IUPHAR/MMV Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 13. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lab.agr.hokudai.ac.jp [lab.agr.hokudai.ac.jp]
- 15. tandfonline.com [tandfonline.com]
- 16. In vitro pancreatic lipase inhibition assay [bio-protocol.org]
A Comparative Analysis of the Long-Term Safety and Toxicity of Lipstatin and Other Anti-Obesity Medications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term safety and toxicity profiles of Lipstatin, primarily through its derivative Orlistat, and other notable anti-obesity drugs. The information is intended to support research and development in the field of weight management therapeutics by presenting objective data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
This compound, a natural product isolated from Streptomyces toxytricini, is a potent irreversible inhibitor of pancreatic lipase.[1][2] Its hydrogenated derivative, Orlistat (marketed as Xenical and Alli), is the pharmacologically active agent used for obesity management.[1][3][4] Orlistat functions locally in the gastrointestinal tract to inhibit the absorption of dietary fats by approximately 30%, thereby reducing caloric intake.[4][5] This guide compares the long-term safety of Orlistat with a GLP-1 receptor agonist, Liraglutide, and a withdrawn medication, Sibutramine, to provide a broad perspective on the toxicological challenges in this therapeutic area.
Comparative Safety and Toxicity Data
The following tables summarize the long-term adverse events and safety data for Orlistat, Liraglutide, and Sibutramine based on clinical trials and post-marketing surveillance.
Table 1: Comparison of Common Long-Term Adverse Events (>1% incidence)
| Adverse Event | Orlistat | Liraglutide | Sibutramine (Withdrawn) |
| Gastrointestinal | |||
| Steatorrhea (Oily Stools/Spotting) | Very Common (15-30%)[6][7] | - | - |
| Fecal Urgency/Incontinence | Common[6][7][8] | - | - |
| Flatulence with Discharge | Common (15-30%)[7] | - | - |
| Abdominal Pain | Common[6][9] | Nausea (Common), Vomiting (Common)[10] | Dry Mouth, Constipation |
| Diarrhea | Common[6][8] | Diarrhea (Common) | - |
| Cardiovascular | |||
| Blood Pressure | Modest Decrease[6][11] | Reduction in Systolic BP[12][13] | Increased Blood Pressure & Heart Rate[14][15] |
| Major Adverse Cardiovascular Events (MACE) | No increased risk; potential for reduction[16] | Reduced risk in high-risk populations[17] | Increased risk of non-fatal MI and stroke[18] |
| Metabolic | |||
| Hypoglycemia | - | More common with concomitant antidiabetic medications[13] | - |
| Other | |||
| Headache | - | Common | Common |
| Insomnia | - | - | Common |
Table 2: Serious and Rare Adverse Events
| Adverse Event | Orlistat | Liraglutide | Sibutramine (Withdrawn) |
| Hepatotoxicity | Rare cases of severe liver injury reported; causal link not firmly established.[6][19][20][21][22] No signal for hepatic damage in large clinical trials.[23] | - | - |
| Nephrotoxicity | Rare cases of acute kidney injury (enteric hyperoxaluria).[11][19] | - | - |
| Pancreatitis | Rare cases reported.[6][7][19] | Increased risk of pancreatitis | - |
| Cardiovascular | - | - | Increased risk of non-fatal myocardial infarction and stroke leading to withdrawal.[14][18] |
| Psychiatric | - | Slightly more frequent psychiatric disorders vs. placebo.[10] | - |
Experimental Protocols
The assessment of long-term drug safety and toxicity involves a combination of preclinical and clinical studies. Below are generalized methodologies for key safety assessments relevant to anti-obesity drugs.
Preclinical Toxicity Assessment
Preclinical evaluation in animal models is crucial for identifying potential target organ toxicity and establishing a preliminary safety profile before human trials.
-
Acute Toxicity Studies:
-
Objective: To determine the median lethal dose (LD50) and identify signs of immediate toxicity.[24][25]
-
Method: A single, high dose of the test substance is administered to rodents (e.g., rats or mice) via the intended clinical route (e.g., oral gavage).[25]
-
Procedure: Animals are observed for 14 days for signs of toxicity, including changes in appearance, behavior, and mortality.[24][25]
-
Endpoint: The LD50 is calculated, and gross necropsy is performed to identify target organs.[24]
-
-
Chronic Toxicity Studies:
-
Objective: To evaluate the cumulative effects of the drug over a prolonged period (e.g., 6-12 months).
-
Method: The drug is administered daily to at least two mammalian species (one rodent, one non-rodent) at three or more dose levels.
-
Procedure: Regular monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis.
-
Endpoint: Full histopathological examination of all organs to identify dose-related changes. The No-Observed-Adverse-Effect-Level (NOAEL) is determined.[24]
-
Clinical Safety Assessment
Clinical trials in humans are designed to evaluate the safety and efficacy of a new drug. For anti-obesity medications, long-term cardiovascular outcome trials (CVOTs) are particularly important.[26][27]
-
Cardiovascular Outcome Trials (CVOTs):
-
Objective: To assess the long-term cardiovascular safety of a new anti-obesity drug, especially to rule out an unacceptable increase in major adverse cardiovascular events (MACE).[26][27]
-
Design: Large-scale, randomized, placebo-controlled, double-blind trials in a population at high risk for cardiovascular events.
-
Procedure: Patients are randomized to receive either the drug or a placebo in addition to standard care. They are followed for several years.
-
Endpoint: The primary endpoint is typically a composite of MACE, which includes cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.[28] The Sibutramine Cardiovascular Outcomes (SCOUT) trial is a key example that led to the drug's withdrawal due to a demonstrated increase in cardiovascular risk.[14][18][29]
-
-
Hepatotoxicity Assessment:
-
Objective: To monitor for potential drug-induced liver injury (DILI).
-
Method: Regular monitoring of liver function tests (LFTs), including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin, throughout clinical trials.[30]
-
Causality Assessment: If LFT elevations occur, a causality assessment is performed by evaluating the temporal relationship, excluding other causes of liver disease, and observing the effect of drug withdrawal (dechallenge).[30][31][32] The ratio of ALT to ALP elevation is used to classify the type of liver injury (hepatocellular, cholestatic, or mixed).[31]
-
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes can aid in understanding the safety profiles of these drugs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Current trends and future prospects of this compound: a lipase inhibitor and pro-drug for obesity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Orlistat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Safety profile of orlistat: results of a prescription-event monitoring study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of efficacy and safety of orlistat in obese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liraglutide for weight management: a critical review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Long-term effectiveness and safety of liraglutide in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Withdrawal of Sibutramine for Weight Loss: Where Does This Leave Clinicians? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Long-term cardiovascular outcomes after orlistat therapy in patients with obesity: a nationwide, propensity-score matched cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Withdrawal of sibutramine leaves European doctors with just one obesity drug | The BMJ [bmj.com]
- 19. researchgate.net [researchgate.net]
- 20. Orlistat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. alliedacademies.org [alliedacademies.org]
- 22. Demonstrating the safety of an anti-obesity medication | Understanding patient data [understandingpatientdata.org.uk]
- 23. researchgate.net [researchgate.net]
- 24. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 25. fda.gov [fda.gov]
- 26. Cardiovascular Safety and Superiority of Anti-Obesity Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. healthmanagement.org [healthmanagement.org]
- 29. diabetesonthenet.com [diabetesonthenet.com]
- 30. Assessment of drug-induced hepatotoxicity in clinical practice: A challenge for gastroenterologists - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Causality assessment in hepatotoxicity by drugs and dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Lipstatin in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Lipstatin, a potent inhibitor of pancreatic lipase, requires careful handling throughout its lifecycle, including its ultimate disposal. While specific disposal guidelines for this compound are not extensively documented, a comprehensive approach can be formulated by integrating general principles of hazardous waste management with the available safety data for the compound.
This guide provides a procedural framework for the safe disposal of this compound waste, designed to offer immediate and essential safety and logistical information.
Core Principles of this compound Waste Management
The overarching principle for managing laboratory waste is the formulation of a disposal plan before any experimental work begins. This proactive approach ensures that all generated waste, whether hazardous or non-hazardous, is handled in a manner that complies with institutional and regulatory standards.
Key operational steps include:
-
Waste Segregation: At the point of generation, meticulously separate this compound waste from other waste streams. Mixing hazardous and non-hazardous waste can lead to unnecessary costs and improper disposal.
-
Proper Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including the name "this compound" and any other chemicals present. Incomplete or improper labeling is a common and serious safety violation.
-
Container Integrity: Use only appropriate, non-reactive containers for waste storage, such as glass or polyethylene bottles. Ensure containers are always capped when not in use to prevent the release of vapors and potential reactions. Metal cans are generally unsuitable for chemical waste.
-
Secure Storage: Store waste containers in a designated, secure, and dry area, away from sinks and floor drains to prevent accidental release into the sewer system.
Step-by-Step Disposal Procedures for this compound Waste
The appropriate disposal route for this compound waste depends on its form. The following procedures outline the recommended steps for different types of this compound waste.
1. Unused or Expired Pure this compound:
-
Do not discard down the drain or in regular trash.
-
Keep the compound in its original, clearly labeled container.
-
If the original container is compromised, transfer the contents to a new, appropriate container and label it clearly as "Hazardous Waste: this compound".
-
Consult your institution's Environmental Health and Safety (EHS) department for collection and disposal procedures.
2. This compound-Contaminated Solid Waste (e.g., pipette tips, gloves, bench paper):
-
Collect all contaminated solid materials in a designated, leak-proof container lined with a robust plastic bag.
-
Label the container clearly as "Hazardous Waste: this compound-Contaminated Debris".
-
Once the container is full, seal the bag and the container.
-
Arrange for pickup and disposal through your institution's EHS office.
3. This compound Solutions:
-
Aqueous Solutions: Do not pour down the drain. Collect in a designated, sealed, and properly labeled hazardous waste container. The container should be compatible with all components of the solution.
-
Organic Solvent Solutions: Collect in a designated solvent waste container. Ensure the container is compatible with the specific solvent used. Do not mix incompatible solvents. Label the container with all chemical components, including "this compound".
4. Empty this compound Containers:
-
For containers that held pure this compound, it is recommended to triple-rinse them with a suitable solvent.
-
Collect the rinsate as hazardous waste and dispose of it with the corresponding liquid waste stream.
-
After triple-rinsing, deface or remove the original label to prevent confusion.
-
The cleaned container can then typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institutional guidelines.
Safety and Handling Information Summary
While detailed quantitative data on this compound's toxicity and environmental fate are limited, the available Safety Data Sheets (SDS) provide essential information for safe handling.
| Parameter | Information | Citation |
| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, impervious clothing, and a full-face respirator if exposure limits are exceeded or irritation occurs. | |
| Engineering Controls | Ensure adequate ventilation in the work area. | |
| Accidental Release | Avoid dust formation. Prevent spillage from entering drains. Collect and arrange for disposal. | |
| First Aid: Inhalation | Move the victim to fresh air. | |
| First Aid: Skin Contact | Immediately remove contaminated clothing and wash the affected area. | |
| First Aid: Eye Contact | Rinse with pure water for at least 15 minutes. | |
| First Aid: Ingestion | Rinse mouth with water. | |
| Ecological Information | No data is available on toxicity to fish, daphnia, algae, or microorganisms. No data is available on persistence, degradability, or bioaccumulative potential. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of different forms of this compound waste.
Caption: Workflow for the segregation and disposal of this compound waste.
Disclaimer: The information provided is based on general laboratory safety principles and available data for this compound. It is crucial to consult your institution's specific hazardous waste management guidelines and your Environmental Health and Safety (EHS) office for compliance with local, state, and federal regulations.
Personal protective equipment for handling Lipstatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Lipstatin in a laboratory setting. Our aim is to be your preferred resource for laboratory safety and chemical handling, building trust by delivering information that extends beyond the product itself.
I. Hazard Identification and Exposure Limits
Quantitative Safety Data Reference
| Compound | Occupational Exposure Limit (OEL) | Source | Notes |
| Orlistat | 3.0 mg/m³ | Roche Internal Limit[2] | Saturated derivative of this compound. Used as a safety reference. |
| This compound | Not Established | - | Handle with high containment due to potent enzymatic activity. |
II. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final line of defense in the hierarchy of controls. The following table outlines the recommended PPE for handling this compound.
Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Prevents skin contact. Double gloving is recommended for handling potent compounds. |
| Eye Protection | Tightly fitting safety goggles or a face shield | Protects eyes from airborne powder and splashes. |
| Lab Coat | Disposable, solid-front, with tight-fitting cuffs | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved N100/P100/P3 particulate respirator | Essential for weighing and handling powdered this compound to prevent inhalation. |
III. Safe Handling and Experimental Protocols
Adherence to a strict protocol is critical when working with potent compounds like this compound to minimize exposure risk.
Experimental Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
Detailed Protocol for Weighing, Dissolving, and Aliquoting this compound:
1. Preparation:
-
Ensure all necessary PPE is worn correctly before entering the designated handling area.
-
Prepare a decontaminated workspace within a certified chemical fume hood or a ventilated balance enclosure.
-
Assemble all necessary equipment: analytical balance, spatulas, weighing paper or boat, volumetric flasks, and appropriate solvent (e.g., DMSO).
2. Weighing:
-
Perform all weighing operations within the fume hood or ventilated enclosure to contain any airborne powder.
-
Use a dedicated set of utensils for handling this compound.
-
Carefully measure the desired amount of this compound powder. Avoid generating dust.
-
After weighing, gently tap the spatula and weighing vessel to dislodge any remaining powder.
3. Dissolution:
-
Carefully transfer the weighed this compound to a volumetric flask.
-
Add the solvent incrementally, capping and swirling the flask gently to dissolve the compound. A vortex mixer can be used if necessary.
-
Once dissolved, fill the flask to the graduation mark with the solvent.
4. Aliquoting and Storage:
-
Dispense the stock solution into smaller, clearly labeled cryovials for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at the recommended temperature, typically -20°C or -80°C, in a designated and labeled freezer.
5. Decontamination and Cleanup:
-
Wipe down all surfaces and equipment with a suitable deactivating solution or detergent, followed by water.
-
Dispose of all single-use materials, including weighing paper and pipette tips, in the designated hazardous waste container.
IV. Engineering Controls
Engineering controls are the most effective way to minimize exposure to hazardous substances.
Hierarchy of Controls for Handling this compound
Caption: The hierarchy of controls for mitigating risks associated with handling this compound.
-
Primary Engineering Control: Always handle powdered this compound within a certified chemical fume hood, a glove box, or a ventilated balance enclosure.
-
Secondary Engineering Control: Ensure the laboratory has adequate general ventilation.
V. Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
Operational Disposal Plan for this compound Waste
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste (contaminated gloves, weighing paper, pipette tips, etc.) | Labeled, sealed hazardous waste container | Collect in a designated, sealed container within the laboratory. Arrange for pickup by the institution's hazardous waste management service. |
| Liquid Waste (unused stock solutions, solvent rinses) | Labeled, sealed hazardous liquid waste container | Collect in a compatible, sealed container. Do not mix with other chemical waste streams unless verified to be compatible. Arrange for pickup by the institution's hazardous waste management service. |
| Empty Vials | Labeled hazardous waste container | Rinse with a suitable solvent three times. Collect the rinsate as hazardous liquid waste. The empty, rinsed vial can then be disposed of in the designated solid hazardous waste container. |
Important Considerations:
-
Never dispose of this compound waste down the drain or in the regular trash.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
-
Maintain a clear and accurate log of all hazardous waste generated.
By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring personal safety and the integrity of their work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
